molecular formula C₆H₁₀D₃Cl₂N₃ B1155196 3-Methyl-d3 Histamine Dihydrochloride

3-Methyl-d3 Histamine Dihydrochloride

カタログ番号: B1155196
分子量: 201.11
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-d3 Histamine Dihydrochloride, also known as 3-Methyl-d3 Histamine Dihydrochloride, is a useful research compound. Its molecular formula is C₆H₁₀D₃Cl₂N₃ and its molecular weight is 201.11. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-d3 Histamine Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-d3 Histamine Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C₆H₁₀D₃Cl₂N₃

分子量

201.11

同義語

1-Methyl-d3-1H-imidazole-5-ethanamine Dihydrochloride; 

製品の起源

United States
Foundational & Exploratory

3-Methyl-d3 Histamine Dihydrochloride chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Elucidation and Analytical Applications of 3-Methyl-d3 Histamine Dihydrochloride in LC-MS/MS Workflows

Executive Summary

In the fields of clinical diagnostics and pharmacokinetic drug development, accurately quantifying transient biogenic amines is notoriously difficult due to their rapid enzymatic degradation and susceptibility to matrix effects. 3-Methylhistamine, the primary downstream metabolite of histamine, has emerged as a robust biomarker for mast cell activation, sarcopenia[1], and diabetic retinopathy[2]. To achieve absolute quantification of this biomarker in complex biological fluids, the stable isotope-labeled internal standard (SIL-IS) 3-Methyl-d3 Histamine Dihydrochloride is employed. This technical guide details its chemical structure, physicochemical properties, and the mechanistic causality behind its use in self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Chemical Identity & Structural Elucidation

3-Methylhistamine is chemically defined as 2-(1-methyl-1H-imidazol-5-yl)ethan-1-amine[3]. In its deuterated isotopologue, 3-Methyl-d3 Histamine Dihydrochloride, three hydrogen atoms on the N-methyl group are replaced with deuterium (CD₃).

The strategic placement of the deuterium label on the methyl group is critical. Unlike exchangeable protons on amine (-NH₂) or hydroxyl (-OH) groups, carbon-bound deuterium does not undergo rapid hydrogen-deuterium exchange (HDX) when exposed to aqueous biological matrices or reversed-phase mobile solvents. This structural stability ensures the mass shift (+3 Da) remains permanent throughout the extraction and ionization processes.

Table 1: Physicochemical and Structural Properties
ParameterSpecification
Analyte Name 3-Methyl-d3 Histamine Dihydrochloride[4]
IUPAC Nomenclature 2-(1-(trideuteriomethyl)-1H-imidazol-5-yl)ethanamine dihydrochloride
Molecular Formula C₆H₁₀D₃Cl₂N₃ (or C₆H₁₀D₃N₃ · 2HCl)[4][5]
Molecular Weight 201.11 g/mol [4][5]
Unlabelled CAS Number 36475-47-5 (Dihydrochloride)[6] / 644-42-8 (Free base)[3][7]
Appearance Off-white to pale yellow solid
Solubility Highly soluble in Water and Methanol
Storage Conditions 2-8°C, Hygroscopic (Store under inert atmosphere)

Metabolic Pathway and Biomarker Utility

Endogenous histamine has a highly transient half-life, making direct measurement prone to pre-analytical artifacts. In vivo, histamine is rapidly methylated by Histamine N-methyltransferase (HNMT) to form 3-methylhistamine[8]. This metabolite is significantly more stable in plasma and urine, serving as a reliable surrogate for systemic histamine release[9]. Recently, elevated levels of 3-methylhistamine have also been mapped to histidine metabolic perturbations in clozapine-induced sialorrhea[8] and identified as a differentiating biomarker in sarcopenia progression[1][10].

Pathway H Histamine MH 3-Methylhistamine (Stable Biomarker) H->MH HNMT (N-methyltransferase) MAA Methylimidazoleacetic Acid MH->MAA MAO / DAO (Oxidation)

Caption: Histamine enzymatic degradation pathway yielding the stable 3-methylhistamine biomarker.

The Mechanistic Role of the Deuterated Internal Standard

In electrospray ionization (ESI), co-eluting matrix components (e.g., phospholipids, salts) compete for charge droplets, leading to unpredictable ion suppression or enhancement. By spiking the sample with 3-Methyl-d3 Histamine Dihydrochloride, you introduce a molecule that is chromatographically identical to the endogenous target but mass-resolved by the mass spectrometer. Because the SIL-IS experiences the exact same matrix effects and extraction losses as the unlabelled analyte, the ratio of their peak areas remains constant. This transforms the assay into a self-validating system , neutralizing matrix-induced quantitative errors.

Experimental Protocol: Absolute Quantification via Isotope Dilution LC-MS/MS

Workflow S1 1. Matrix Aliquoting (Plasma/Urine) S2 2. SIL-IS Spiking (3-Methyl-d3 Histamine) S1->S2 S3 3. Protein Precipitation (Cold Methanol + 0.1% FA) S2->S3 S4 4. Centrifugation & Drying (15,000 x g, N2 stream) S3->S4 S5 5. UHPLC Separation (HILIC Column) S4->S5 S6 6. ESI-MS/MS Detection (MRM Mode) S5->S6

Caption: Self-validating isotope dilution LC-MS/MS workflow for absolute biomarker quantification.

Step-by-Step Methodology

Step 1: Matrix Aliquoting and IS Spiking

  • Action: Aliquot 100 µL of thawed plasma into a microcentrifuge tube. Immediately spike with 10 µL of 3-Methyl-d3 Histamine Dihydrochloride working solution (100 ng/mL).

  • Causality: Introducing the SIL-IS at the very beginning (before any manipulation) ensures that all subsequent volumetric losses or extraction inefficiencies affect the endogenous analyte and the IS equally. The final quantification relies on the Area Ratio, mathematically canceling out physical losses.

Step 2: Protein Precipitation (PPT)

  • Action: Add 400 µL of ice-cold methanol containing 0.1% formic acid (FA). Vortex vigorously for 2 minutes[10].

  • Causality: Cold organic solvent disrupts protein hydration shells, causing rapid denaturation and precipitation. The addition of 0.1% FA is critical; it ensures the basic amine groups of the histamine derivatives remain protonated (cationic) and highly soluble in the organic supernatant, preventing them from co-precipitating with the protein pellet.

Step 3: Centrifugation and Concentration

  • Action: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer 380 µL of the supernatant to a clean glass insert and evaporate to dryness under a gentle nitrogen stream[10].

  • Causality: High-speed centrifugation forcefully pellets the denatured matrix. Nitrogen drying concentrates the analyte, significantly lowering the limit of detection (LOD) while driving off volatile matrix components that could cause ion suppression.

Step 4: Reconstitution and UHPLC-MS/MS Analysis

  • Action: Reconstitute the dried extract in 100 µL of the initial mobile phase. Inject 5 µL onto a UHPLC system coupled to a triple quadrupole MS operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

  • Causality: Matching the reconstitution solvent to the initial mobile phase prevents chromatographic peak distortion (solvent effects). MRM mode isolates specific precursor-to-product ion transitions (e.g., Unlabelled m/z 126.1 → 109.1; Labelled d3 m/z 129.1 → 112.1), filtering out isobaric background noise and ensuring absolute specificity.

Step 5: System Suitability and Self-Validation

  • Action: Monitor the absolute peak area of the SIL-IS across the entire analytical batch.

  • Causality: While the Area Ratio provides the concentration, the absolute area of the IS acts as a diagnostic tool. If the IS area drops by >20% in a specific sample, it flags severe localized ion source fouling or a matrix effect anomaly, preventing the reporting of a false-negative result and validating the integrity of the run.

Sources

Precision Pharmacokinetic Profiling of Histamine Turnover: A Bioanalytical Guide Using 3-Methyl-d3 Histamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in bioanalytical chemistry, I frequently encounter the challenge of accurately quantifying biogenic amines. Histamine is a critical mediator in allergic responses, gastric acid secretion, and central nervous system (CNS) neurotransmission. However, its rapid turnover and chemical instability make direct pharmacokinetic (PK) profiling highly variable. By targeting its primary intracellular metabolite, 3-methylhistamine, and utilizing stable isotope dilution with 3-Methyl-d3 Histamine Dihydrochloride , we can achieve high-fidelity, reproducible PK data. This whitepaper details the mechanistic rationale, bioanalytical workflow, and validation parameters required for robust LC-MS/MS quantification.

The Histamine-HNMT Metabolic Axis

Histamine is synthesized from L-histidine via the enzyme histidine decarboxylase (HDC)[1]. Once released into the synaptic cleft or systemic circulation, histamine is rapidly cleared through two primary pathways: oxidative deamination by diamine oxidase (DAO) in the periphery, and imidazole ring-methylation by histamine N-methyltransferase (HNMT, EC 2.1.1.8) in the cytoplasm[1][2].

In the mammalian brain and many peripheral tissues, the HNMT pathway dominates. Histamine is methylated to form 3-methylhistamine (also referred to as tele-methylhistamine), which is subsequently oxidatively deaminated by monoamine oxidase B (MAO-B) to form tele-methylimidazoleacetic acid (MIAA)[3][4]. Because 3-methylhistamine is a stable, inactive metabolite that directly correlates with histaminergic neuron firing and mast cell degranulation, it serves as an ideal biomarker for histamine turnover[3].

HistamineMetabolism L_Hist L-Histidine (Precursor) Hist Histamine (Active Mediator) L_Hist->Hist HDC HNMT HNMT (EC 2.1.1.8) Hist->HNMT DAO Diamine Oxidase (DAO) Hist->DAO Three_MH 3-Methylhistamine (Stable Biomarker) HNMT->Three_MH IAA IAA (Terminal Metabolite) DAO->IAA MAO_B MAO-B Three_MH->MAO_B MIAA MIAA (Terminal Metabolite) MAO_B->MIAA

Fig 1: Histamine metabolism pathway highlighting HNMT-mediated conversion to 3-methylhistamine.

Bioanalytical Rationale: Why 3-Methyl-d3 Histamine?

Quantifying highly polar, low-molecular-weight amines (like 3-methylhistamine, MW ~125.10 Da) in complex biological matrices (plasma, urine, brain homogenate) presents two major bioanalytical challenges:

  • Chromatographic Retention: Polar amines exhibit poor retention and peak shape on standard reversed-phase (C18) columns.

  • Matrix Effects: Co-eluting endogenous compounds (salts, lipids, proteins) cause severe ion suppression in electrospray ionization (ESI+).

To establish a self-validating analytical system, the introduction of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable[5]. 3-Methyl-d3 Histamine Dihydrochloride contains three deuterium atoms on the methyl group. This +3 Da mass shift allows the mass spectrometer to independently monitor the endogenous analyte and the IS without cross-talk. Because the d3-IS shares the exact physicochemical properties of the endogenous metabolite, it co-elutes perfectly, experiencing the exact same matrix suppression. The ratio of the analyte peak area to the IS peak area provides an absolute, matrix-independent quantification[5].

Step-by-Step LC-MS/MS Methodology

To overcome the retention issues of polar amines without resorting to complex derivatization steps, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry[6].

BioanalyticalWorkflow Sample Bio-Sample (Plasma/Tissue) Spike Spike d3-IS (Internal Standard) Sample->Spike Prep Protein PPT (Acetonitrile) Spike->Prep LC HILIC LC (Separation) Prep->LC MS ESI+ MS/MS (Detection) LC->MS Data Quantification (Data Analysis) MS->Data

Fig 2: LC-MS/MS stable isotope dilution workflow for 3-methylhistamine quantification.

Experimental Protocol
  • Standard and IS Preparation: Prepare a stock solution of 3-Methyl-d3 Histamine Dihydrochloride in 0.1 M formic acid[7]. Dilute to a working concentration of 50 ng/mL in acetonitrile/water (50:50, v/v).

  • Sample Spiking: Aliquot 50 µL of the biological sample (e.g., plasma, urine, or tissue homogenate) into a microcentrifuge tube. Add 10 µL of the 50 ng/mL d3-IS working solution. Vortex for 10 seconds.

  • Protein Precipitation (Extraction): Add 150 µL of ice-cold LC-MS grade acetonitrile (containing 1% formic acid) to the sample to precipitate proteins and extract the polar amines[6].

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the proteins[7].

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert[6].

  • LC-MS/MS Analysis:

    • Column: HILIC column (e.g., Waters BEH Amide, 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, re-equilibrate at 90% B.

    • Detection: ESI in positive ion mode, Multiple Reaction Monitoring (MRM).

Quantitative Data & Validation Parameters

The following table summarizes the optimized MRM transitions and typical validation parameters for this assay. The implementation of the d3-IS ensures high recovery and precision across variable biological matrices.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)LOD (ng/mL)Recovery (%)
3-Methylhistamine 126.1109.1150.592 - 98
3-Methyl-d3 Histamine (IS) 129.1112.115N/AN/A

Note: The primary product ion corresponds to the loss of ammonia (-17 Da) from the protonated precursor molecule.

Pharmacokinetic Applications and Field Insights

  • Neuropharmacology: Monitoring 3-methylhistamine levels in cerebrospinal fluid (CSF) or brain microdialysates provides a direct readout of histaminergic tone. This is critical in evaluating treatments for cerebral ischemia, Alzheimer's disease, and sleep disorders, where histaminergic neurons command general states of metabolism and consciousness[3].

  • Wastewater-Based Epidemiology (WBE): Recent advancements have utilized direct injection LC-MS/MS to measure 3-methylhistamine in wastewater as a population-level biomarker for physiological stress, histamine turnover, and dietary meat consumption[8][9].

  • Allergy and Immunology: In Jurkat cells and mast cells, tracking the conversion of L-histidine to histamine and subsequently to 3-methylhistamine allows researchers to evaluate the efficacy of novel histidine decarboxylase (HDC) inhibitors and antihistamines[1].

Conclusion

Pharmacokinetic profiling of histamine turnover requires a rigorous, self-validating bioanalytical approach. By targeting the stable metabolite 3-methylhistamine and employing 3-Methyl-d3 Histamine Dihydrochloride as an internal standard, researchers can completely bypass the matrix effects and instability issues that plague direct histamine quantification. This isotope dilution LC-MS/MS methodology provides the precision necessary for advanced neuropharmacological studies, immunological profiling, and epidemiological monitoring.

References

  • Information on EC 2.1.1.
  • Enhanced histamine production through the induction of histidine decarboxylase expression by phorbol ester in Jurkat cells Source: Spandidos Publications URL
  • US12100484B2 - Methods and compositions for analyte quantification Source: Google Patents URL
  • Role of Histamine and Its Receptors in Cerebral Ischemia Source: ACS Chemical Neuroscience URL
  • Source: PMC (NIH)
  • Population diet and stress estimates using wastewater based epidemiology Source: UQ eSpace - The University of Queensland URL
  • High-Throughput Metabolomics: Methods and Protocols[1st ed.
  • Absolute configuration and psychotomimetic activity Source: ResearchGate URL

Sources

3-Methyl-d3 Histamine Dihydrochloride: The Definitive Biomarker Standard in Allergy Research

Author: BenchChem Technical Support Team. Date: March 2026

The "Vanishing Biomarker" Paradigm in Allergy Research

As application scientists and drug development professionals, we frequently encounter the "vanishing biomarker" problem when investigating hypersensitivity, systemic mastocytosis (SM), and histamine intolerance (HIT). Histamine, the primary mediator of type I allergic responses, is notoriously difficult to quantify in clinical samples. Due to rapid enzymatic clearance, its plasma half-life is restricted to mere minutes. Consequently, measuring parent histamine often yields false negatives unless the sample is captured during an acute anaphylactic event.

To circumvent this, modern analytical workflows shift their focus downstream to 3-methylhistamine (also designated as -methylhistamine or NMH). As the primary, stable metabolite generated via the intracellular Histamine N-methyltransferase (HNMT) pathway, 3-methylhistamine provides a widened diagnostic window and a reliable reflection of total histamine burden.

However, quantifying trace polar metabolites in complex biological matrices introduces severe matrix effects and ion suppression during electrospray ionization (ESI). To achieve absolute, reproducible quantification, the integration of a stable isotope-labeled internal standard (SIL-IS)—specifically 3-Methyl-d3 Histamine Dihydrochloride —is an absolute analytical imperative.

Mechanistic Grounding: The HNMT Pathway

Histamine degradation occurs via two parallel pathways: oxidative deamination by Diamine Oxidase (DAO) in the extracellular space, and methylation by Histamine N-methyltransferase (HNMT) in the intracellular space (1).

Because HNMT is highly expressed in the kidneys, liver, and central nervous system, 3-methylhistamine accumulates reliably in urine and plasma. This makes it a superior biomarker for chronic mast cell activation and conditions like Hereditary Alpha Tryptasemia (HαT) (2).

Pathway Histamine Histamine (Transient Mediator) HNMT HNMT Enzyme (Intracellular) Histamine->HNMT Methylation DAO DAO Enzyme (Extracellular) Histamine->DAO Oxidation NMH 3-Methylhistamine (Stable Biomarker) HNMT->NMH IAA Imidazole Acetic Acid DAO->IAA MAO MAO-B / ADH NMH->MAO Oxidation MIMA Methylimidazole Acetic Acid MAO->MIMA

Histamine degradation pathways highlighting HNMT-mediated 3-methylhistamine production.

Comparative Analyte Profile
Analyte ProfileHistamine3-Methylhistamine (NMH)
In Vivo Half-Life < 2 minutes1 to 2 hours
Primary Metabolism DAO (Extracellular) / HNMT (Intracellular)MAO-B / ADH
Matrix Stability Highly volatile; rapid ex vivo degradationStable in acidified urine and plasma
Diagnostic Utility Acute anaphylaxis (narrow detection window)Chronic mast cell activation, SM, HIT

The Analytical Imperative: 3-Methyl-d3 Histamine Dihydrochloride

To accurately measure 3-methylhistamine, laboratories utilize 3-Methyl-d3 Histamine Dihydrochloride (3).

Causality in Design: Why a "-d3" label specifically on the methyl group? Protons on the imidazole ring or primary amine are susceptible to Hydrogen-Deuterium Exchange (HDX) in aqueous buffers, which would lead to isotopic scrambling and loss of the mass shift. The deuterium atoms on the methyl group (-CD3) are covalently locked and chemically inert to HDX. This ensures a permanent +3 Da mass shift ( m/z 129.1 vs endogenous m/z 126.1), allowing the mass spectrometer to perfectly differentiate the standard from the biological analyte while maintaining identical chromatographic retention times.

Self-Validating Experimental Protocol: HILIC-MS/MS Quantification

The following protocol outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. By embedding the d3-IS at the very first step, the protocol automatically corrects for extraction losses, derivatization inefficiencies, and matrix-induced ion suppression (4).

Workflow Sample 1. Biological Matrix (Urine/Plasma) Spike 2. Add 3-Methyl-d3 Histamine (Internal Standard) Sample->Spike Extract 3. Protein Precipitation & SPE Extraction Spike->Extract LC 4. HILIC Separation (Chromatography) Extract->LC MS 5. Tandem Mass Spec (MRM Detection) LC->MS Quant 6. Ratio Quantification (Endogenous / IS) MS->Quant

Self-validating quantitative LC-MS/MS workflow utilizing 3-Methyl-d3 Histamine.

Step-by-Step Methodology
  • Standard Reconstitution: Dissolve 3-Methyl-d3 Histamine Dihydrochloride in 0.1 M HCl. Causality: Histamine derivatives are basic amines. Maintaining a low pH ensures they remain fully protonated, preventing non-specific adsorption to the walls of glass storage vials.

  • Matrix Spiking: Aliquot 100 µL of biological matrix (urine or plasma). Immediately spike with 10 µL of the d3-IS working solution (e.g., 50 ng/mL). Causality: Spiking before any sample manipulation ensures the internal standard undergoes the exact same physical and chemical degradation as the endogenous biomarker.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) containing 1% formic acid. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: ACN denatures binding proteins to release bound metabolites. The cold temperature arrests residual HNMT or MAO enzymatic activity, preserving the analyte profile.

  • HILIC Separation: Inject 5 µL of the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: 3-methylhistamine is highly polar (logP < 0). Traditional reversed-phase (C18) columns fail to retain it, causing it to elute in the void volume alongside suppressing salts. HILIC provides superior retention and sharp peak shapes for polar amines.

  • MRM Detection: Operate the triple quadrupole mass spectrometer in positive ESI mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • Endogenous 3-methylhistamine: m/z 126.1 109.1

    • 3-Methyl-d3 Histamine IS: m/z 129.1 112.1

Quantitative Data & Validation Metrics

A protocol is only as robust as its internal quality controls. The inclusion of the d3-IS allows the assay to continuously validate itself against the following rigorous metrics:

Validation ParameterTarget ThresholdSelf-Validating Mechanism
Extraction Recovery > 95%d3-IS absolute peak area tracks matrix-specific extraction losses.
Matrix Factor (MF) 0.85 – 1.15Ratio of IS in matrix vs. neat solvent flags ion suppression/enhancement.
Isotopic Crosstalk < 0.5%Blank matrix + d3-IS confirms absence of unlabelled m/z 126.1 interference.
Linearity ( R2 ) > 0.9956-point calibration curve validates proportional MS/MS detector response.
LLOQ ≤0.5 nmol/LEnsures baseline physiological concentrations are accurately quantifiable.

Note: If the absolute peak area of the d3-IS drops by >15% compared to a neat solvent standard, the system automatically flags the sample for severe matrix suppression, prompting dilution and re-extraction.

Conclusion

The transition from measuring transient histamine to quantifying stable 3-methylhistamine represents a major leap in allergy and mast cell research. By anchoring these assays with 3-Methyl-d3 Histamine Dihydrochloride , researchers guarantee that their data is insulated against the analytical artifacts of complex biological matrices, ensuring high-fidelity insights into histamine intolerance, anaphylaxis, and systemic mastocytosis.

References

  • Alheraky, A., et al. "Development of a HILIC-MS/MS Method for the Quantification of Histamine and its Main Metabolites in Human Urine Samples." ResearchGate. URL: [Link]

  • "Pharmacological inhibition of histamine N-methyltransferase extends wakefulness and suppresses cataplexy in a mouse model of narcolepsy." PubMed Central (PMC). URL: [Link]

  • "New approach for the diagnosis of histamine intolerance based on the determination of histamine and methylhistamine in urine." ResearchGate. URL: [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Histamine Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the physical and chemical properties of deuterated histamine metabolites, offering insights into their synthesis, analysis, and application in modern research. As a senior application scientist, the following content is structured to deliver not just procedural steps, but a deep understanding of the scientific principles that govern the utility of these powerful analytical tools.

Part 1: Foundational Principles

Introduction to Histamine and its Metabolic Fate

Histamine, a biogenic amine synthesized from the amino acid L-histidine, is a pivotal mediator in a wide array of physiological and pathological processes.[1] Its actions are terminated through two primary metabolic pathways:

  • N-methylation: Catalyzed by histamine-N-methyltransferase (HNMT), this pathway converts histamine to N-tele-methylhistamine (t-NMH).

  • Oxidative deamination: Mediated by diamine oxidase (DAO), this pathway transforms histamine into imidazole acetic acid (IAA).[2]

The accurate quantification of histamine and its metabolites is crucial for understanding its role in various conditions, from allergic reactions to neurological disorders.

Histamine_Metabolism Histidine L-Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase (HDC) tNMH N-tele-methylhistamine Histamine->tNMH Histamine-N-Methyltransferase (HNMT) IAA Imidazole Acetic Acid Histamine->IAA Diamine Oxidase (DAO)

Caption: Major metabolic pathways of histamine.

The Rationale for Deuterium Labeling: The Kinetic Isotope Effect (KIE)

Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in its nucleus, making it approximately twice as heavy as protium (¹H). This mass difference is the cornerstone of the Kinetic Isotope Effect (KIE) . When a C-H bond is replaced with a C-D bond, the C-D bond exhibits a lower zero-point vibrational energy, making it stronger and more difficult to break.[3][4] Consequently, reactions involving the cleavage of a C-D bond as the rate-determining step proceed more slowly than the corresponding C-H bond cleavage.[5]

This phenomenon is harnessed in drug metabolism studies to slow down metabolic processes at specific sites, and more importantly for analytical purposes, to create stable isotope-labeled internal standards that are chemically identical to the analyte but mass-spectrometrically distinct.

KIE cluster_0 Reaction Coordinate cluster_1 Potential Energy Reactant Reactant Transition State Transition State Reactant->Transition State Product Product Transition State->Product E Energy CH_bond C-H bond CH_bond->Transition State Lower Activation Energy CD_bond C-D bond CD_bond->Transition State Higher Activation Energy

Caption: The Kinetic Isotope Effect (KIE).

Part 2: Physicochemical Properties of Deuterated Histamine Metabolites

The substitution of hydrogen with deuterium imparts subtle yet significant changes to the physicochemical properties of histamine metabolites.

Isotopic Mass and its Implications

The most fundamental change is the increase in molecular weight. This mass difference is the basis for the use of deuterated compounds as internal standards in mass spectrometry, allowing for their differentiation from the endogenous, non-deuterated analyte.

CompoundMolecular FormulaMonoisotopic Mass (Da)Deuterated Analog (D4)Monoisotopic Mass (Da)Mass Shift (Da)
HistamineC₅H₉N₃111.0796C₅H₅D₄N₃115.1047+4.0251
N-tele-methylhistamineC₆H₁₁N₃125.0953C₆H₇D₄N₃129.1204+4.0251
Imidazole Acetic AcidC₅H₆N₂O₂126.0429C₅H₂D₄N₂O₂130.0680+4.0251

Note: The number of deuterium atoms can be varied depending on the synthetic route.

Altered Bond Strength and Vibrational Energy

As a consequence of its greater mass, deuterium forms a stronger covalent bond with carbon compared to hydrogen. This increased bond strength results in a lower vibrational frequency for C-D bonds relative to C-H bonds.[3][4] This can be observed using techniques like infrared (IR) spectroscopy.

Impact on Acidity and Basicity (pKa)

Deuteration can subtly influence the acidity and basicity of a molecule. The stronger C-D bond can lead to a slight increase in the pKa of amines, making them slightly more basic.[5] For the imidazole ring in histamine and its metabolites, which has a pKa of approximately 14.4 for the N-H proton, deuteration can also affect its acidity.[6][7] While specific experimental pKa values for deuterated histamine metabolites are not widely published, computational studies on deuterated histamine suggest that these changes in acidity can alter hydrogen bonding interactions.[3][4]

Chromatographic Behavior: The Isotope Effect in Separation Science

In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts.[8][9] This is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the nonpolar stationary phase. This can result in a small but measurable retention time shift.[10][11] Careful chromatographic optimization is therefore necessary when using deuterated internal standards to ensure co-elution with the analyte to mitigate differential matrix effects.[8]

Spectroscopic Properties

In mass spectrometry, the primary difference is the mass shift, as detailed in the table above. The fragmentation patterns of deuterated and non-deuterated histamine metabolites are generally similar, though the masses of the fragment ions containing deuterium will be shifted accordingly. For instance, the characteristic loss of ammonia (NH₃) from protonated histamine will be observed as a loss of NHD₂ or ND₃ in a deuterated analog, depending on the labeling pattern.[12][13]

¹H NMR spectroscopy is a powerful tool for confirming the position and extent of deuteration. The replacement of a proton with a deuteron results in the disappearance of the corresponding signal in the ¹H NMR spectrum.[14][15] Conversely, ²H NMR spectroscopy can be used to directly observe the deuterium nuclei, although it is a less common technique.[16]

Part 3: Experimental Methodologies

Synthesis of Deuterated Histamine Metabolites

The synthesis of deuterated histamine metabolites can be achieved through several routes:

  • Starting from Deuterated Precursors: The most straightforward approach involves using a deuterated starting material, such as deuterated L-histidine, in established synthetic pathways.[1][17]

  • Biotransformation: Utilizing enzymes or microbial systems to metabolize a deuterated parent compound (e.g., deuterated histamine) can yield the desired deuterated metabolites.[18]

  • Chemical Synthesis from Deuterated Histamine: Deuterated histamine can be chemically converted to its metabolites. For example, methylation of deuterated histamine can produce deuterated N-tele-methylhistamine.

Protocol for the Synthesis of Deuterated Histamine via Decarboxylation of Deuterated L-Histidine (Illustrative)

  • Reaction Setup: In a round-bottom flask, dissolve deuterated L-histidine in a high-boiling point solvent (e.g., diphenyl ether).

  • Catalyst Addition: Add a decarboxylation catalyst.

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to the reflux temperature of the solvent.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture and extract the deuterated histamine into an acidic aqueous solution.

  • Purification: Purify the deuterated histamine by recrystallization or chromatography.

Purification and Characterization

Purification of deuterated metabolites is typically achieved using standard chromatographic techniques such as flash chromatography or preparative HPLC. Characterization and confirmation of the structure and isotopic enrichment are performed using:

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the site(s) of deuteration and assess isotopic purity.[19]

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of histamine and its metabolites due to its high sensitivity and selectivity.

Protocol for Quantitative Analysis using a Deuterated Internal Standard

  • Sample Preparation: To a biological sample (e.g., plasma, urine), add a known amount of the deuterated internal standard (e.g., D4-N-tele-methylhistamine).

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant containing the analyte and internal standard to a clean vial.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solution.

  • LC-MS/MS Analysis: Inject the sample onto an LC-MS/MS system.

  • Quantification: Quantify the analyte by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample Sample Add IS Add IS Sample->Add IS Known amount of Deuterated Standard Protein Precipitation Protein Precipitation Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Transfer->Evaporation & Reconstitution LC_Separation LC Separation Evaporation & Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data Analysis Data Analysis MS_Detection->Data Analysis Peak Area Ratio (Analyte/IS) Quantification Quantification Data Analysis->Quantification

Caption: A typical LC-MS/MS workflow using a deuterated internal standard.

Part 4: Applications in Research and Drug Development

Deuterated Histamine Metabolites as Internal Standards in Bioanalysis

The primary and most critical application of deuterated histamine metabolites is their use as internal standards in quantitative bioanalytical assays.[20] Because they are chemically almost identical to their endogenous counterparts, they co-elute chromatographically and experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer. This allows for accurate correction of analytical variability, leading to highly precise and accurate quantification of the endogenous metabolites.

References

  • Vianello, R., & Mavri, J. (2020). The Effect of Deuteration on the H2 Receptor Histamine Binding Profile: A Computational Insight into Modified Hydrogen Bonding Interactions. International Journal of Molecular Sciences, 21(24), 9723. [Link]

  • Vianello, R., & Mavri, J. (2020). The Effect of Deuteration on the H2 Receptor Histamine Binding Profile: A Computational Insight into Modified Hydrogen Bonding Interactions. Molecules, 25(24), 5973. [Link]

  • de Oliveira, B. G., & de Alencastro, R. B. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 793. [Link]

  • Lee, J. Y., & Lee, S. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 33(10), 1856-1865. [Link]

  • Ghimire, H., & Park, S. H. (2021). Production of a Human Histamine Receptor for NMR Spectroscopy in Aqueous Solutions. International Journal of Molecular Sciences, 22(9), 4385. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96215, 1H-Imidazole-5-acetic acid. PubChem. [Link]

  • Hypha Discovery. (n.d.). Synthesis of deuterated metabolites. Hypha Discovery. [Link]

  • Hough, L. B., & Domino, E. F. (1982). Presence and Measurement of Tele-Methylhistamine in Mast Cells. The Journal of Pharmacology and Experimental Therapeutics, 223(2), 422-428. [Link]

  • Lee, J. Y., & Lee, S. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 33(10), 1856-1865. [Link]

  • Kopeikin, V. V., & Panyukova, E. N. (2018). Stable Deuterium Labeling of Histidine-Rich Lysine-Based Dendrimers. Polymers, 10(11), 1219. [Link]

  • Paudics, A., Biczók, L., & Móczár, I. (2019). Carboxylato-pillar[8]arene-based fluorescent indicator displacement assays for the recognition of monoamine neurotransmitters. Organic & Biomolecular Chemistry, 17(3), 555-562. [Link]

  • FooDB. (2010, April 8). Showing Compound 1H-Imidazole-4(5)-acetic acid (FDB012464). FooDB. [Link]

  • Saito, Y., et al. (2021). Evaluation of Intermolecular Interactions in HPLC Using Deuterated Mobile Phases. Analytical Chemistry, 93(10), 4483-4490. [Link]

  • CN112266360B - Synthesis method of high-purity histamine dihydrochloride. (n.d.).
  • Sajomsang, W., et al. (2008). Physicochemical properties and biocompatibility of N-trimethyl chitosan: Effect of quaternization and dimethylation. European Journal of Pharmaceutics and Biopharmaceutics, 70(2), 563-571. [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]

  • Rabenstein, D. L., Ludowyke, R., & Lagunoff, D. (1987). Proton nuclear magnetic resonance studies of mast cell histamine. Biochemistry, 26(22), 6923-6926. [Link]

  • Englander, S. W., et al. (2018). Hydrogen-Deuterium Exchange Coupled to Top- and Middle-Down Mass Spectrometry Reveals Histone Tail Dynamics before and after. Structure, 26(10), 1403-1414.e4. [Link]

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • Onishi, Y., et al. (1990). Simultaneous Determination of Histamine and Nτ-Methylhistamine with High-Performance Liquid Chromatography Using Electrochemical Detection. Analytical Biochemistry, 189(2), 259-263. [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]

  • Al-Hashem, F. H. (2022). Histamine: Insights into Structure, Synthesis, Metabolism and the Physiological Actions. Scientific Research Journal of Medical Sciences, 6(2), 1-10. [Link]

  • Wikipedia. (n.d.). Imidazoleacetic acid. Wikipedia. [Link]

  • Orsi, A., et al. (2017). Supplementary Information. The Royal Society of Chemistry. [Link]

  • Kuuranne, T., & Thevis, M. (2023). Deuterated Drugs - Weighty times ahead for the lab?. TIAFT Bulletin, 52(4), 24-29. [Link]

  • Pearson+. (n.d.). Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~.... Pearson+. [Link]

  • O'Mahony, L., et al. (2015). Molecular Regulation of Histamine Synthesis. Frontiers in Immunology, 6, 1-9. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 656129, Imidazole-1-acetic acid. PubChem. [Link]

  • de Visser, S. P., & Quesne, M. G. (2014). Computational calculations of pKa values of imidazole in Cu(ii) complexes of biological relevance. Physical Chemistry Chemical Physics, 16(24), 12357-12364. [Link]

  • user43021. (2017, August 11). pKa of imidazoles. Chemistry Stack Exchange. [Link]

  • Arapitsas, P., et al. (2019). High-Performance Liquid Chromatography–Hydrogen/Deuterium Exchange–High-Resolution Mass Spectrometry Partial Identification of a Series of Tetra- and Pentameric Cyclic Procyanidins and Prodelphinidins in Wine Extracts. Journal of Agricultural and Food Chemistry, 67(43), 11905-11915. [Link]

Sources

Methodological & Application

Application Note: Advanced Sample Preparation Strategies for 3-Methylhistamine in Human Urine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 3-methylhistamine (often referred to as -methylhistamine) in human urine is a critical diagnostic vector for assessing mast cell activation syndrome (MCAS), anaphylaxis, and histamine intolerance[1]. However, the human urine matrix presents profound analytical challenges due to extreme variations in osmolality, pH, and high concentrations of endogenous salts.

This application note provides a comprehensive, self-validating methodological framework for extracting and quantifying 3-methylhistamine using 3-Methyl-d3 Histamine Dihydrochloride as a Stable Isotope-Labeled Internal Standard (SIL-IS). By leveraging the exact physicochemical properties of the analyte, we detail two field-proven sample preparation techniques: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) and Pre-Column Derivatization.

Mechanistic Context: Analyte & SIL-IS Dynamics

Histamine is rapidly metabolized in humans primarily via Histamine N-methyltransferase (HNMT) to form 3-methylhistamine[2]. Because endogenous levels of 3-methylhistamine fluctuate widely based on physiological stress and diet, absolute quantification requires an internal standard that perfectly mimics the analyte's extraction recovery and ionization suppression[3].

The use of 3-Methyl-d3 Histamine Dihydrochloride is analytically superior to structural analogs. The deuterium labels are located on the methyl group, rendering them highly resistant to hydrogen/deuterium (H/D) exchange in aqueous urine matrices, ensuring isotopic stability throughout aggressive extraction protocols.

Histamine_Metabolism Histamine Histamine (Endogenous) HNMT HNMT Enzyme (Methylation) Histamine->HNMT Metabolism Methylhistamine 3-Methylhistamine (Target Analyte) HNMT->Methylhistamine IS 3-Methyl-d3 Histamine (SIL-IS) IS->Methylhistamine Spiked as Surrogate

Fig 1. Histamine methylation pathway and the surrogate role of the stable isotope-labeled IS.

Physicochemical Profiling & MS/MS Parameters

To design a self-validating extraction system, one must understand the ionization behavior of the target. 3-Methylhistamine is a highly polar molecule containing a primary aliphatic amine (pKa ~9.4) and an imidazole ring (pKa ~5.8). The dihydrochloride salt of the SIL-IS is highly hygroscopic; therefore, stock solutions must be prepared rapidly in 0.1 M HCl to prevent weighing errors and adsorption to glass surfaces.

Table 1: Optimal LC-MS/MS MRM Parameters (ESI+)

Analyte Precursor Ion (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Collision Energy (eV)
3-Methylhistamine 126.1 109.1 95.1 15, 20

| 3-Methyl-d3 Histamine | 129.1 | 112.1 | 98.1 | 15, 20 |

Note: The primary fragmentation pathway involves the loss of ammonia (-17 Da) from the primary amine, yielding the robust quantifier ions.

Sample Preparation Workflows: Causality & Execution

Strategy A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Gold Standard)

Scientific Rationale: Urine contains thousands of neutral and acidic interfering metabolites. Standard reversed-phase SPE fails to retain 3-methylhistamine due to its extreme polarity. MCX polymeric sorbents utilize sulfonic acid groups to capture basic analytes via strong ionic bonds. By acidifying the urine to pH < 3, both the primary amine and the imidazole ring of the analyte and SIL-IS become fully protonated (+2 charge)[1]. This allows aggressive washing with 100% organic solvents to remove neutral lipids and salts without risking analyte breakthrough.

MCX_SPE_Protocol S1 1. Spike & Acidify (pH < 3) S2 2. Load MCX (Ionic Binding) S1->S2 S3 3. Wash (0.1M HCl / MeOH) S2->S3 S4 4. Elute (5% NH4OH/MeOH) S3->S4 S5 5. LC-MS/MS (HILIC or C18) S4->S5

Fig 2. Mixed-mode cation exchange (MCX) SPE workflow for basic polar metabolites in urine.

Step-by-Step Methodology:

  • SIL-IS Spiking: Aliquot 200 µL of human urine into a 96-well plate. Immediately spike with 20 µL of 3-Methyl-d3 Histamine Dihydrochloride working solution (e.g., 50 ng/mL in 0.1 M HCl). Causality: Spiking before any manipulation ensures the SIL-IS accounts for all subsequent physical losses.

  • Acidification: Add 200 µL of 2% Formic Acid in water. Vortex for 30 seconds. Verify pH is ≤ 3.

  • Conditioning: Condition a 30 mg/1 mL MCX cartridge with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade water.

  • Loading: Apply the acidified sample to the cartridge at a flow rate of ~1 mL/min.

  • Aqueous Wash: Wash with 1.0 mL of 0.1 M HCl. Causality: Removes hydrophilic neutrals and highly polar matrix salts.

  • Organic Wash: Wash with 1.0 mL of 100% Methanol. Causality: Disrupts hydrophobic interactions, eluting non-basic organic interferences. The protonated analyte remains locked to the sulfonic acid.

  • Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH (>10) deprotonates the primary amine, neutralizing the analyte and breaking the ionic bond, allowing the methanol to sweep it off the column.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 90% Acetonitrile for HILIC-MS/MS)[4].

Self-Validation System (Trustworthiness): Include a "Zero Sample" (blank matrix + SIL-IS) in every batch. Monitor the m/z 126.1 109.1 channel in this sample. If a signal appears, it indicates isotopic cross-talk or contamination of the d3-IS standard, invalidating the batch. Furthermore, track the absolute peak area of the SIL-IS across all patient samples; a variance of >20% indicates uncorrected matrix suppression, flagging the sample for re-extraction.

Strategy B: Pre-Column Derivatization with LLE (High Sensitivity)

Scientific Rationale: While HILIC chromatography can analyze underivatized 3-methylhistamine[4], it is highly sensitive to residual urine salts, leading to retention time drift. Derivatization with Benzoyl Chloride (BCl) converts the highly polar primary amine into a hydrophobic amide. This drastically increases the molecule's LogP, allowing robust retention on standard C18 reversed-phase columns and enhancing Electrospray Ionization (ESI) efficiency by improving desolvation[2].

Step-by-Step Methodology:

  • Buffering: To 100 µL of urine (pre-spiked with 3-Methyl-d3 Histamine IS), add 50 µL of 100 mM Sodium Carbonate buffer (pH 9.5). Causality: The basic pH ensures the primary amine is deprotonated and nucleophilic, ready for the derivatization reaction.

  • Derivatization: Add 50 µL of 2% Benzoyl Chloride in Acetonitrile. Vortex immediately and incubate at room temperature for 10 minutes.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of Ethyl Acetate. Vortex vigorously for 5 minutes to extract the newly hydrophobic benzoylated analytes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes. Transfer the upper organic layer to a clean vial.

  • Reconstitution: Evaporate to dryness under N2​ and reconstitute in 100 µL of 20% Acetonitrile in water for RP-LC-MS/MS analysis.

Comparative Analysis of Methodologies

To assist laboratory directors in selecting the appropriate workflow, the quantitative performance metrics of the described sample preparation techniques are summarized below.

Table 2: Performance Comparison of Sample Preparation Workflows

ParameterMCX SPE + HILIC-MS/MSDerivatization + LLE + RP-MS/MSDirect Dilute & Shoot + HILIC
Matrix Effect (Suppression) Low (<15%)Low-MediumHigh (>40%)
Absolute Recovery High (85-95%)Medium (70-80%)N/A
Throughput Medium (96-well compatible)Low (Labor intensive)High
Analytical Sensitivity High (pg/mL range)Very High (Sub-pg/mL range)Moderate (ng/mL range)
SIL-IS Dependency Essential for recovery correctionEssential for reaction yield trackingEssential for matrix effect correction

References

  • Development of a HILIC-MS/MS Method for the Quantification of Histamine and its Main Metabolites in Human Urine Samples. researchgate.net. 4

  • New approach for the diagnosis of histamine intolerance based on the determination of histamine and methylhistamine in urine. ub.edu. 1

  • Targeted metabolomics in human and animal biofluids and tissues using liquid chromatography coupled with tandem mass spectrometry. nih.gov. 3

  • Using an in-matrix double derivatization, enhancing extraction, we analyzed urinary histamine, NMH, and MIMA with an online solid-phase extraction LC-MS/MS system. researchgate.net. 2

Sources

Solid-phase extraction (SPE) method for 3-Methyl-d3 Histamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Extraction (SPE) Protocol for 3-Methyl-d3 Histamine Dihydrochloride in Biological Matrices

Analyte Profiling & Mechanistic Rationale

3-Methylhistamine is a primary downstream metabolite of histamine and serves as a highly stable, reliable biomarker for mast cell activation syndromes (MCAS), anaphylaxis, and histamine intolerance[1]. To accurately quantify this endogenous metabolite via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is strictly required.

3-Methyl-d3 Histamine Dihydrochloride is the optimal SIL-IS for this workflow. The d3-labeled analog perfectly co-elutes with endogenous 3-methylhistamine, experiencing identical matrix effects (ion suppression/enhancement) in the ESI source. This creates a self-validating quantitative system that mathematically corrects for extraction losses and signal variations. The dihydrochloride salt form is specifically utilized because the free base of methylated histamines is highly hygroscopic and unstable; the salt ensures precise gravimetric weighing and long-term stability in solution.

Extracting 3-methylhistamine from complex biological matrices (e.g., urine, plasma) presents a significant analytical challenge. Due to its extreme polarity and dual basic functional groups, standard reversed-phase (C18) SPE fails to provide adequate retention. Therefore, a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent is the field-proven gold standard[2].

Physicochemical Properties & SPE Strategy

Understanding the causality behind the SPE chemistry requires analyzing the analyte's functional groups. 3-Methyl-d3 Histamine contains an imidazole ring and a primary aliphatic amine.

Table 1: Physicochemical Properties of 3-Methyl-d3 Histamine Dihydrochloride

PropertyValue / DescriptionAnalytical Implication
Chemical Formula C6H8D3N3 • 2HClIsotopic mass shift (+3 Da) allows distinct MRM transition monitoring.
pKa (Primary Amine) ~9.8 (Strongly basic)Remains protonated at neutral and acidic pH.
pKa (Imidazole Ring) ~5.8 (Weakly basic)Requires pH < 3 to ensure full protonation of the entire molecule.
LogP < 0 (Highly hydrophilic)Poor retention on C18; necessitates HILIC chromatography and ion-exchange SPE.
Optimal SPE Sorbent MCX (Mixed-Mode Cation Exchange)Provides orthogonal retention (hydrophobic + strong ionic) for maximum cleanup.

The MCX Retention Mechanism: MCX sorbents feature a highly cross-linked poly(divinylbenzene-co-N-vinylpyrrolidone) backbone functionalized with sulfonic acid groups (pKa < 1). By acidifying the sample to pH < 3, both the imidazole and primary amine of the analyte become fully protonated (positively charged). The sulfonic acid groups on the sorbent remain negatively charged, capturing the analyte via strong ionic bonds[3]. This allows for aggressive orthogonal washing with 100% organic solvents to remove hydrophobic lipids without risking analyte breakthrough.

Mechanism Protonation 1. Sample Acidification (pH < 3) Amine & Imidazole Protonated (+) Retention 2. MCX Sorbent Binding Strong Cation Exchange (-) Protonation->Retention Elution 3. High pH Elution (> pH 11) Amine Neutralized, Analyte Released Retention->Elution

Fig 1. Mechanistic pathway of 3-Methyl-d3 Histamine retention and elution on MCX.

Step-by-Step Experimental Protocol

This protocol is optimized for 30 mg / 1 mL MCX cartridges (e.g., Waters Oasis MCX), which provide outstanding efficiency for histamine-related compounds[4].

A. Sample Preparation (Matrix Disruption & Acidification)

  • Aliquot 200 µL of biological matrix (plasma or urine) into a clean microcentrifuge tube.

  • Add 20 µL of 3-Methyl-d3 Histamine Dihydrochloride working internal standard (WIS) solution (e.g., 500 ng/mL in water).

  • Add 400 µL of 2% Formic Acid (aq) or 0.1 M HCl. Causality: This step disrupts protein-analyte binding and ensures the pH drops below 3.0, fully protonating both basic functional groups for optimal cation exchange.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to the SPE loading plate.

B. Solid-Phase Extraction (MCX Workflow)

SPE_Workflow Condition 1. Condition 2 mL Methanol Equilibrate 2. Equilibrate 2 mL 0.1 M HCl Condition->Equilibrate Load 3. Load Sample Acidified Matrix (pH < 3) Equilibrate->Load Wash1 4. Wash 1 (Aqueous) 2 mL 0.1 M HCl Load->Wash1 Wash2 5. Wash 2 (Organic) 2 mL Methanol Wash1->Wash2 Elute 6. Elute 2 mL 5% NH4OH in MeOH Wash2->Elute Analyze 7. Reconstitute & LC-MS/MS Quantification Elute->Analyze

Fig 2. Mixed-mode cation exchange (MCX) SPE workflow for 3-Methyl-d3 Histamine.

Table 2: SPE Protocol Summary & Mechanistic Causality

StepReagent / VolumeMechanistic Causality
1. Condition 2.0 mL LC-MS MethanolWets the polymeric sorbent backbone, opening pores to maximize surface area for secondary hydrophobic interactions.
2. Equilibrate 2.0 mL 0.1 M HClEstablishes a low-pH environment, ensuring the sulfonic acid groups are prepared for ionic exchange without premature neutralization.
3. Load Acidified SupernatantThe fully protonated (+) analyte binds to the negatively charged sulfonic acid (-) via strong ionic interactions.
4. Wash 1 2.0 mL 0.1 M HClRemoves polar neutral and acidic interferences (e.g., salts, organic acids). The analyte remains locked via ionic bonds[3].
5. Wash 2 2.0 mL LC-MS MethanolRemoves hydrophobic interferences (e.g., phospholipids). Ionic bonds prevent analyte breakthrough in 100% organic solvent.
6. Elute 2.0 mL 5% NH4OH in MeOHThe high pH (> 11) deprotonates the primary amine, breaking the ionic bond. Methanol overcomes secondary hydrophobic retention, releasing the analyte.

C. Evaporation and Reconstitution

  • Evaporate the methanolic eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium Formate for HILIC analysis). Vortex and transfer to an autosampler vial.

Quantitative Data & Optimization Metrics

By employing this self-validating MCX workflow, laboratories can expect robust analytical performance that easily meets FDA/EMA bioanalytical method validation guidelines.

Table 3: Expected Performance Metrics (MCX Extraction)

MetricExpected ValueAnalytical Significance
Absolute Recovery > 85%High extraction efficiency ensures adequate signal-to-noise (S/N) at the lower limit of quantification (LLOQ)[2].
Matrix Effect (ME) 90% - 110%Efficient removal of phospholipids via the 100% methanol wash minimizes ion suppression in the ESI source.
Isotopic Crosstalk < 0.1%The high isotopic purity of the d3-label prevents false positive signals in the endogenous 3-methylhistamine MRM channel.

LC-MS/MS Considerations

Because 3-Methyl-d3 Histamine is highly polar, standard C18 columns will result in poor retention (k' < 1), leading to co-elution with the solvent front and severe ion suppression. It is highly recommended to pair this SPE protocol with Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized sub-2 µm columns designed for polar amines[5]. Positive-ion electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode will yield the highest sensitivity for the protonated precursor ion [M+H]+.

References

  • Title: New approach for the diagnosis of histamine intolerance based on the determination of histamine and methylhistamine in urine Source: Universitat de Barcelona (ub.edu) URL: 1

  • Title: Development of an automated on-line pre-column derivatization procedure for sensitive determination of histamine in food with high-performance liquid chromatography-fluorescence detection Source: National Institutes of Health (nih.gov) URL: 2

  • Title: SI lab-on-valve analysis of histamine using potentiometric detection for food quality control Source: ResearchGate (researchgate.net) URL: 4

  • Title: Histamine determination in human urine using sub-2 μm C18 column with fluorescence and mass spectrometric detection Source: ResearchGate (researchgate.net) URL: 5

Sources

Troubleshooting & Optimization

Resolving matrix effects in 3-Methyl-d3 Histamine Dihydrochloride LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving matrix effects in the LC-MS/MS analysis of 3-Methyl-d3 Histamine Dihydrochloride. As an isotopically labeled internal standard (IS) for 3-Methylhistamine, this compound is your primary tool for ensuring accurate quantification. However, even the most robust internal standards can be compromised by significant matrix effects. This guide provides in-depth, experience-based troubleshooting strategies to help you diagnose, quantify, and mitigate these effects, ensuring the integrity of your bioanalytical data.

Frequently Asked Questions (FAQs)
Q1: I'm using a stable isotope-labeled internal standard (3-Methyl-d3 Histamine). Aren't these supposed to automatically correct for matrix effects?

This is a common and critical question. In theory, a co-eluting stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects because it should experience the same ionization suppression or enhancement as the analyte. However, this correction is only effective if the analyte and the IS respond proportionally to the interference.

Several scenarios can disrupt this relationship:

  • Differential Matrix Effects: Although rare for co-eluting SIL-IS, extreme concentrations of matrix components can cause non-proportional responses.

  • Chromatographic Separation: A slight separation between the analyte and the SIL-IS can expose them to different interfering compounds as they elute, leading to varied matrix effects.

  • High Contaminant Load: If matrix components are present at very high concentrations, they can saturate the ionization process, affecting both the analyte and the internal standard in a non-linear fashion.

Therefore, while a SIL-IS is your best defense, it doesn't make the assay immune to matrix effects. It is crucial to assess matrix effects during method development and validation as recommended by regulatory bodies like the FDA.

Q2: What exactly are "matrix effects" and why are they a problem for a polar molecule like 3-Methylhistamine?

Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of a target analyte by the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine). In electrospray ionization (ESI), which is commonly used for polar molecules, these interferences compete with the analyte for access to the droplet surface for ionization or alter the physical properties of the ESI droplets.

For a polar molecule like 3-Methylhistamine, the primary culprits in biological matrices are often:

  • Phospholipids: Abundant in plasma and serum, these molecules are notorious for causing ion suppression in positive ESI mode.

  • Salts and Endogenous Metabolites: High concentrations of salts from buffers or the matrix itself can cluster around the ESI droplet, reducing ionization efficiency. Other polar metabolites can co-elute and compete for ionization.

The consequence of uncorrected matrix effects is poor accuracy, precision, and overall irreproducibility of the analytical method.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter and provides a logical workflow for resolving them.

Problem: My analyte or internal standard signal is low and/or highly variable in matrix samples compared to neat standards.

This is the classic symptom of ion suppression. The first step is to systematically diagnose and quantify the effect before attempting to fix it.

Below is a workflow to guide your troubleshooting process.

G cluster_D Sample Preparation Options cluster_E Chromatography Options A Problem Observed: Low or Variable Signal in Matrix Samples B Step 1: Quantify Matrix Effect (Post-Extraction Spike Experiment) A->B C Is Matrix Factor (MF) between 0.85 and 1.15? B->C D Step 2: Optimize Sample Preparation C->D No F Method is Acceptable. Proceed with Validation. C->F Yes E Step 3: Optimize Chromatography D->E If SPE is insufficient G Re-evaluate Matrix Effect (Return to Step 1) D->G E->G D1 Protein Precipitation (PPT) (If currently used, move to a stronger technique) D2 Liquid-Liquid Extraction (LLE) (Good for removing salts) D3 Solid-Phase Extraction (SPE) (Best for removing phospholipids). Consider Mixed-Mode Cation Exchange. E1 Switch to HILIC (Improves retention for polar analytes away from early-eluting interferences) E2 Modify Gradient (Increase separation from interfering peaks) E3 Use Divert Valve (Divert early-eluting salts and phospholipids to waste) G A Reversed-Phase (RP) Chromatography A_desc Analyte elutes early with polar interferences (salts, phospholipids). A->A_desc B HILIC Chromatography B_desc Polar interferences elute first. Analyte is retained and elutes later in a cleaner region of the chromatogram. B->B_desc Suppression High Ion Suppression A_desc->Suppression NoSuppression Minimal Ion Suppression B_desc->NoSuppression

Long-term stability of 3-Methyl-d3 Histamine Dihydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methyl-d3 Histamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and validated protocols related to the long-term stability of 3-Methyl-d3 Histamine Dihydrochloride in aqueous solutions. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and storage of 3-Methyl-d3 Histamine Dihydrochloride.

Q1: What is the recommended solvent for preparing stock solutions of 3-Methyl-d3 Histamine Dihydrochloride?

A1: 3-Methyl-d3 Histamine Dihydrochloride is readily soluble in water.[1] For most applications, high-purity sterile water (e.g., deionized, distilled, or HPLC-grade) is the recommended solvent for creating stock solutions. For experiments involving cell culture, sterile phosphate-buffered saline (PBS) at a pH of 7.2-7.4 can also be used to maintain physiological conditions.[2] Some suppliers also provide solubility data in organic solvents like DMSO, which can be useful for creating highly concentrated initial stocks.[1][3]

Q2: How should I store the solid compound and my prepared stock solutions for maximum long-term stability?

A2: Proper storage is critical to prevent degradation.

  • Solid Compound: The neat powder should be stored at 4°C, tightly sealed to protect it from moisture, as histamine and its salts can be hygroscopic.[3][4]

  • Stock Solutions: For long-term stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[3] When storing at -20°C, ensure the container is well-sealed to prevent moisture ingress.[2]

Q3: How stable is 3-Methyl-d3 Histamine Dihydrochloride in aqueous solution at room temperature or refrigerated conditions?

A3: Aqueous solutions of histamine and its analogs are susceptible to degradation under certain conditions. While specific data for the d3-labeled version is not extensively published, data from the parent compound, histamine dihydrochloride, provides strong guidance.

  • Room Temperature: It is strongly recommended to prepare fresh solutions for immediate use.[3][5] Studies on histamine dihydrochloride have shown significant degradation (up to 63-80% loss) after 7 days of exposure to fluorescent light at 20°C.[2][6] Even when protected from light, a noticeable loss of concentration can occur over several days.[2]

  • Refrigerated (4°C): Stability is significantly improved at 4°C. Histamine dihydrochloride solutions are stable for at least 8 weeks when protected from light in a refrigerator.[6] However, low-concentration solutions (<0.5 mg/mL) may be prone to bacterial contamination after 3 months.[7]

Q4: Is the deuterium label on the methyl group stable, or is there a risk of Hydrogen/Deuterium (H/D) exchange?

A4: The deuterium atoms on a methyl group (a non-labile position) are chemically very stable. H/D exchange is primarily a concern for deuterium atoms attached to heteroatoms (like -OH, -NH, -SH) or activated carbon atoms, especially under acidic or basic conditions.[8] The C-D bond in the trideuteromethyl group is robust and not expected to undergo exchange in typical aqueous solutions used for experiments.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Inconsistent or weaker-than-expected biological effect over time. 1. Degradation of the compound: The most likely cause is the breakdown of the molecule in the aqueous solution, especially if left at room temperature or exposed to light. 2. Enzymatic Degradation: If using serum-containing media, enzymes like Diamine Oxidase (DAO) can rapidly degrade histamine analogs.[9]1. Prepare Fresh Solutions: Always prepare working dilutions fresh from a frozen stock solution immediately before an experiment.[3] 2. Protect from Light: Use amber vials or wrap containers in foil to prevent photodegradation.[2][6] 3. Conduct a Stability Study: For critical long-term experiments, perform a stability study under your specific conditions (media, temperature) to determine the compound's half-life (See Protocol 1).
Precipitate forms when diluting the stock solution into buffer or media. 1. Exceeded Solubility Limit: The final concentration may be too high for the aqueous buffer. 2. Interaction with Media Components: Certain salts or proteins in complex media could potentially cause precipitation.1. Verify Solubility: Check the solubility data for your specific buffer system. While highly soluble in water, complex media can alter this. 2. Adjust pH: The protonation state of histamine changes with pH, which can affect solubility and biological activity.[4][10] Ensure the final pH of your solution is within the desired range. 3. Modify Dilution Method: Try adding the stock solution to the buffer while vortexing to ensure rapid and even mixing.
Chromatographic peak for the deuterated standard does not perfectly co-elute with the non-labeled analyte. Isotope Effect: The presence of heavier deuterium atoms can sometimes cause a slight shift in retention time compared to the non-labeled analog. This is a known phenomenon in chromatography.[11]1. Confirm Peak Identity: Use mass spectrometry to confirm that the shifting peak corresponds to the correct mass of the deuterated standard. 2. Adjust Chromatography: A shallower gradient or minor changes to the mobile phase composition can sometimes help to improve the co-elution of the two compounds.[8] 3. Integrate Separately: If a slight separation is unavoidable, ensure your software is correctly integrating both the analyte and the internal standard peaks separately for accurate quantification.
Mass spectrometry shows a signal corresponding to the loss of deuterium. In-source H/D Exchange or Fragmentation: While the C-D bond is stable in solution, high energy in the mass spectrometer's ion source can sometimes cause fragmentation or H/D exchange.[8][11]1. Optimize MS Source Conditions: Try reducing the ion source temperature or other energy-related parameters to the minimum required for efficient ionization to minimize this effect.[8] 2. Verify Label Position: Re-confirm from the Certificate of Analysis that the deuterium labels are on the stable methyl position as expected.
Experimental Protocols & Methodologies
Protocol 1: Assessing Long-Term Stability in Your Experimental Buffer

This protocol provides a framework to empirically determine the stability of 3-Methyl-d3 Histamine Dihydrochloride under your specific experimental conditions.

Objective: To quantify the concentration of the compound over time at a specific temperature.

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) in sterile water and store it at -80°C.

  • Prepare Test Solution: Dilute the stock solution to your final working concentration in your specific aqueous buffer or cell culture medium.

  • Aliquot Samples: Dispense the test solution into multiple sterile, light-protected polypropylene tubes, one for each time point (e.g., T=0, 2h, 4h, 8h, 24h, 48h, 72h).

  • Incubation: Store the tubes under your intended experimental conditions (e.g., 37°C for cell culture, 4°C for refrigerated storage).

  • Sample Collection: At each designated time point, remove one aliquot and immediately freeze it at -80°C to halt any further degradation until analysis.

  • Quantification: Analyze the concentration of 3-Methyl-d3 Histamine Dihydrochloride in all samples simultaneously using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Plot the concentration against time. This will reveal the degradation kinetics and allow you to determine the compound's half-life in your system.

Protocol 2: Preparation of Aqueous Solutions for Experiments

This workflow ensures the preparation of consistent and stable solutions for daily use.

Objective: To prepare fresh, sterile working solutions from a solid or concentrated stock.

Materials:

  • 3-Methyl-d3 Histamine Dihydrochloride (solid or stock solution)

  • High-purity sterile water or PBS (pH 7.2)

  • Sterile conical tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Equilibrate: Allow the solid compound or frozen stock solution to equilibrate to room temperature before opening to prevent water condensation.

  • Prepare Concentrated Stock (if starting from solid):

    • Weigh the required amount of powder using a calibrated analytical balance.

    • Dissolve in a known volume of sterile water or PBS to create a concentrated stock (e.g., 1-10 mg/mL). Ensure complete dissolution; gentle vortexing can be used.

    • Filter the stock solution through a 0.22 µm sterile filter into a sterile container.

    • Aliquot into single-use volumes and store at -80°C.

  • Prepare Working Solution (Daily):

    • Thaw one aliquot of the concentrated stock solution.

    • Perform a serial dilution in your final sterile buffer (e.g., cell culture media, PBS) to achieve the desired working concentration.

    • Use this freshly prepared working solution for your experiment immediately. Discard any unused portion of the diluted working solution at the end of the day.

Visualizations and Data
Data Summary: Recommended Storage Conditions
Form Solvent Temperature Duration Key Considerations
Solid (Neat) N/A4°C>3 Years[1]Store in a tightly sealed container, protected from moisture.
Stock Solution Water, PBS, DMSO-80°CUp to 6 months[3]Aliquot to avoid freeze-thaw cycles. Use light-protected tubes.
Stock Solution Water, PBS, DMSO-20°CUp to 1 month[3]Aliquot to avoid freeze-thaw cycles. Ensure container is well-sealed.
Working Dilution Aqueous Buffer/Media4°C< 24 hoursPrepare fresh daily. Protect from light.
Working Dilution Aqueous Buffer/MediaRoom Temp< 6 hours[6]For immediate use only. Protect from light.
Diagram: Recommended Workflow for Solution Preparation

G cluster_prep Stock Solution Preparation (Aseptic) cluster_use Daily Working Solution solid Solid Compound (Equilibrate to RT) weigh Weigh Powder solid->weigh dissolve Dissolve in Sterile Water or PBS weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw For Daily Use dilute Serially Dilute in Final Buffer/Media thaw->dilute use Use Immediately in Experiment dilute->use discard Discard Unused Working Solution use->discard

Caption: Workflow for preparing stable stock and fresh working solutions.

Diagram: Troubleshooting Logic for Inconsistent Results

G start Inconsistent/Weak Experimental Results q1 Was the working solution prepared fresh today from a frozen stock? start->q1 a1_no Degradation is likely. ACTION: Prepare fresh solution daily. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 Was the solution protected from light? a1_yes->q2 a2_no Photodegradation possible. ACTION: Use amber vials or cover with foil. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes q3 Are you using serum-containing media? a2_yes->q3 a3_yes Enzymatic degradation likely. ACTION: Run stability study in your media (Protocol 1). q3->a3_yes Yes a3_no Consider other experimental variables (cell health, receptor expression, etc.). q3->a3_no No

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References
  • Crick, B., & Tovey, E. R. (1999). Stability of histamine dihydrochloride in solution. Semantic Scholar. Retrieved from [Link]

  • Nielsen, N. H., Madsen, F., Frølund, L., Svendsen, U. G., & Weeke, B. (1988). Stability of histamine dihydrochloride in solution. Allergy, 43(6), 454–457. Retrieved from [Link]

  • Ohashi, Y., et al. (2019). pH-induced conformational changes in histamine in the solid state. Crystals, 9(12), 623. Retrieved from [Link]

  • De Lora, F., et al. (2006). Changes in pH differently affect the binding properties of histamine H1 receptor antagonists. British Journal of Pharmacology, 147(4), 406–414. Retrieved from [Link]

  • Kłos, K., & Kruszewski, J. (2015). Possibilities of preparation and storage of standard histamine solutions. Central-European Journal of Immunology, 40(1), 120–122. Retrieved from [Link]

  • Kirk, K. M., & Shelledy, D. C. (1999). Degradation of histamine solutions used for bronchoprovocation. Chest, 115(3), 783–786. Retrieved from [Link]

Sources

Technical Support Center: LC-MS/MS Optimization for 3-Methyl-d3 Histamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide for researchers and drug development professionals tasked with quantifying 3-methylhistamine using its deuterated isotopologue, 3-Methyl-d3 Histamine Dihydrochloride , as an internal standard (IS).

In mass spectrometry, success relies on understanding the physical chemistry of your molecules. This guide will not only provide the necessary parameters but also explain the causality behind our experimental choices to ensure your assay is robust, sensitive, and self-validating.

Mechanistic Insights & Pathway Context

Histamine is a critical biogenic amine involved in immune responses and neurotransmission. It is primarily metabolized by histamine N-methyltransferase (HNMT) into 3-methylhistamine[1]. Quantifying 3-methylhistamine in biofluids is essential for assessing histaminergic tone. We utilize 3-Methyl-d3 Histamine as an internal standard to correct for matrix effects, signal drift, and ionization suppression during LC-MS/MS analysis[2].

Histamine_Pathway H Histidine HA Histamine H->HA HDC MHA 3-Methylhistamine (Biomarker) HA->MHA HNMT MIAA Methylimidazole Acetic Acid MHA->MIAA MAO-B / DAO

Metabolic pathway of Histidine to Methylimidazole Acetic Acid highlighting 3-Methylhistamine.

Fragmentation Logic

For endogenous 3-Methylhistamine (C6H11N3), the monoisotopic mass is 125.1 Da, yielding a protonated precursor [M+H]+ at m/z 126.1[3]. The primary fragmentation pathway under Collision-Induced Dissociation (CID) involves the cleavage of the ethylamine side chain:

  • Loss of ammonia (-NH3, -17 Da) yields m/z 109.1.

  • Loss of the terminal amine group (-CH2NH2, -30 Da) yields the dominant imidazole-containing fragment at m/z 96.1[3].

For the internal standard, 3-Methyl-d3 Histamine , the three deuterium atoms are located on the methyl group attached to the imidazole ring. Therefore, the precursor shifts by +3 Da to m/z 129.1. Because the fragments retain the methylated ring, they also shift by +3 Da, resulting in product ions at m/z 99.1 and 112.1.

Experimental Protocol: MRM & Collision Energy Tuning

To build a self-validating analytical method, you must empirically optimize the Multiple Reaction Monitoring (MRM) transitions and Collision Energy (CE) on your specific triple quadrupole (QqQ) instrument.

MRM_Optimization A Start: 3-Methyl-d3 Histamine Standard Infusion B Q1 Scan: Identify Precursor Ion [M+H]+ m/z 129.1 A->B C Product Ion Scan: Sweep Collision Energy (CE) 10V to 40V B->C D Identify Fragments: m/z 99.1 (Quantifier) m/z 112.1 (Qualifier) C->D E CE Optimization: Plot Intensity vs. CE D->E F Select Optimal CE: ~25 eV for m/z 99.1 ~15 eV for m/z 112.1 E->F G Final MRM Method Validation via LC-MS/MS F->G

Step-by-step logical workflow for optimizing MRM transitions and collision energy.

Step-by-Step Methodology
  • Standard Preparation: Prepare a 1 µg/mL tuning solution of 3-Methyl-d3 Histamine Dihydrochloride in 50% Methanol / 50% Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring complete ionization to the[M+H]+ state in the electrospray (ESI) source.

  • Q1 Precursor Ion Optimization: Infuse the tuning solution directly into the ESI source at 10 µL/min. Operate in ESI+ mode. Scan Q1 from m/z 50 to 200 to confirm the base peak at m/z 129.1. Adjust the Declustering Potential (DP) to maximize the precursor signal without inducing premature in-source fragmentation[4].

  • Product Ion Scan & CE Ramping: Isolate m/z 129.1 in Q1. Sweep the Collision Energy (CE) in Q2 from 10 eV to 40 eV using argon or nitrogen as the collision gas. Record the intensity of the product ions (m/z 99.1 and 112.1) at each CE level.

  • Dwell Time Configuration: Set the dwell time to 50–100 ms per transition. Causality: This ensures sufficient data points across the chromatographic peak (ideally 15–20 points per peak) for accurate integration[5].

  • System Suitability Validation: Run a solvent blank immediately after the highest calibration standard to validate the absence of carryover or isotopic cross-talk.

Quantitative Data Summary

Based on the fragmentation mechanics, the optimal parameters for quantifying these analytes are summarized below. Note: Exact CE values may vary slightly depending on the mass spectrometer manufacturer (e.g., Waters, Sciex, Agilent).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragment TypeOptimal CE (eV)Dwell Time (ms)
3-Methylhistamine 126.196.1Quantifier (-CH2NH2)2550
3-Methylhistamine 126.1109.1Qualifier (-NH3)1550
3-Methyl-d3 Histamine 129.199.1Quantifier (-CH2NH2)2550
3-Methyl-d3 Histamine 129.1112.1Qualifier (-NH3)1550

Troubleshooting & FAQs

Q: Why is the optimal Collision Energy (CE) different for the quantifier and qualifier ions? A: The activation energy required to break specific chemical bonds differs. The loss of ammonia (-NH3, yielding m/z 112.1) is a highly favorable, low-energy cleavage, requiring a lower CE (~15 eV). Conversely, the cleavage of the carbon-carbon bond to lose the -CH2NH2 group (yielding m/z 99.1) requires significantly more kinetic energy, necessitating a higher CE (~25 eV)[4]. Applying a single blanket CE will result in suboptimal sensitivity for at least one of the transitions.

Q: I am seeing a signal for m/z 126.1 → 96.1 in my blank matrix when injecting high concentrations of the d3-internal standard. What is happening? A: You are observing isotopic cross-talk or isotopic impurity. Commercially synthesized deuterated standards often contain trace amounts (0.1% - 1%) of the unlabeled (d0) compound. To validate this, run a "zero sample" (blank matrix spiked only with the IS). If the d0 peak exceeds 20% of your Lower Limit of Quantitation (LLOQ), you must decrease the concentration of the internal standard spiked into your samples.

Q: My signal intensity for the m/z 99.1 fragment drops drastically when analyzing real plasma samples compared to neat standards. How do I fix this? A: This is a classic symptom of severe ion suppression (matrix effect)[2]. 3-Methylhistamine is a highly polar, hydrophilic molecule. On a standard reversed-phase C18 column, it will elute very early (near the void volume), co-eluting with a massive influx of unretained salts and phospholipids that suppress ionization. Solution: Switch your chromatography to a column[1] or a mixed-mode cation exchange column. This will increase the retention time of the polar amine, separating it from the suppression zone.

Q: Can I use the m/z 129.1 → 68.1 transition as a qualifier? A: While the m/z 68.1 fragment (representing the bare imidazole ring) is visible at high collision energies (>35 eV), it is generally not recommended. Low-mass fragments are highly susceptible to high background noise and isobaric interferences from the matrix, which significantly degrades the signal-to-noise (S/N) ratio. Stick to the m/z 99.1 and 112.1 transitions for superior specificity.

References

  • Ionograms of a six-component mixture of drugs to show the resolving powers and peak capacities obtained with different residence time - ResearchGate. 5

  • Development of a HILIC-MS/MS Method for the Quantification of Histamine and its Main Metabolites in Human Urine Samples - ResearchGate. 1

  • Impact of semen microbiota on the composition of seminal plasma - PMC (NIH). 2

  • 3-Methylhistamine | C6H11N3 | CID 69520 - PubChem (NIH). 3

  • Comprehensive analysis of untargeted metabolomics and lipidomics in girls with central precocious puberty - Frontiers. 4

Sources

Validation & Comparative

Choosing the Optimal Internal Standard for 3-Methylhistamine Bioanalysis: A Comparative Guide to d3 and d4-Labeled Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, clinical scientists, and drug development professionals engaged in the quantitative analysis of 3-methylhistamine (Nτ-methylhistamine), the selection of an appropriate internal standard (IS) is a critical decision that directly impacts data accuracy, precision, and the overall robustness of a bioanalytical method.[1][2] As a key metabolite of histamine, accurate measurement of 3-methylhistamine in biological matrices like plasma and urine is essential for understanding histamine release and metabolism.[3][4]

The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte.[5][6] This guide provides an in-depth technical comparison of two commonly considered SILs for 3-methylhistamine analysis: 3-Methyl-d3 Histamine Dihydrochloride and the less common but theoretically advantageous 3-Methyl-d4 Histamine Dihydrochloride . We will delve into the causality behind experimental choices, examine the self-validating principles of their use, and provide actionable protocols for their evaluation.

The Foundational Role of a SIL Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal SIL internal standard is added at a known concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[6] Its purpose is to mimic the analyte through the entire analytical workflow—extraction, chromatography, and ionization. By calculating the ratio of the analyte's signal to the IS's signal, we can effectively normalize for variability that would otherwise compromise data quality.[6][7] An ideal SIL-IS co-elutes with the analyte and exhibits the same behavior in the mass spectrometer's ion source, thereby compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[8][9]

Structural and Mass Spectrometric Profiles

The choice between a d3 and a d4-labeled standard begins with understanding their structural differences and how they manifest in the mass spectrometer. The analyte, 3-methylhistamine, typically protonates in positive mode electrospray ionization (ESI) to produce a precursor ion of [M+H]⁺ at m/z 126. Collision-induced dissociation (CID) results in a characteristic product ion, often from the loss of the ethylamine group.

dot

Caption: Chemical structures and mass-to-charge ratios of the analyte and its deuterated internal standards.

  • 3-Methyl-d3 Histamine Dihydrochloride : In this standard, the three hydrogen atoms on the N-methyl group of the imidazole ring are replaced with deuterium. This results in a mass shift of +3 Da, giving a precursor ion of m/z 129. This labeling position is on a chemically stable part of the molecule.[10]

  • 3-Methyl-d4 Histamine Dihydrochloride : This standard incorporates four deuterium atoms, typically on the α,α,β,β positions of the ethylamine side chain, analogous to the common labeling scheme for histamine-d4.[11][12] This provides a mass shift of +4 Da, yielding a precursor ion of m/z 130.

Performance Comparison: A Head-to-Head Analysis

The selection between these two standards is not arbitrary. It involves a critical assessment of key performance parameters that ensure the integrity of quantification.

Performance Parameter3-Methyl-d3 Histamine (d3)3-Methyl-d4 Histamine (d4)Scientific Rationale & Expert Insight
Mass Separation +3 Da+4 DaAdvantage: d4 . A mass shift of +4 Da provides a superior safety margin against "cross-talk." The analyte signal contains low-level isotopes at M+1, M+2, etc., due to the natural abundance of ¹³C and ¹⁵N. A +3 standard can potentially suffer from interference from the analyte's M+3 isotope peak, especially at high analyte concentrations. A +4 shift effectively eliminates this risk.[7][13]
Chromatographic Co-elution ExcellentGenerally ExcellentSlight Advantage: d3 . Both are expected to co-elute almost perfectly with the analyte.[8] However, heavy deuterium labeling can sometimes induce a slight retention time shift (the "deuterium isotope effect").[6][7] Labeling on the side chain (d4) may have a marginally higher chance of a perceptible shift than labeling on the methyl group (d3), which is less involved in chromatographic interaction. This must be verified experimentally.
Label Stability HighHigh, but position-dependentAdvantage: d3 . The C-D bonds on the methyl group are exceptionally stable and not prone to H/D back-exchange with protic solvents under typical analytical conditions.[6] While C-D bonds on an aliphatic chain are also generally stable, those on carbons adjacent to heteroatoms can be more susceptible to exchange under harsh pH or temperature conditions. The d3 standard's labeling on a non-labile site is a distinct advantage.[1][7]
Isotopic Purity Supplier DependentSupplier DependentNeutral . This is a critical manufacturing parameter, not an inherent property of the molecule. High isotopic purity (e.g., >98% enrichment) is crucial.[9] The presence of unlabeled 3-methylhistamine (M+0) in the IS material will cause a positive bias in the results, especially at the lower limit of quantitation (LLOQ).[6] Always scrutinize the Certificate of Analysis (CoA).

Experimental Protocol for Performance Validation

Trustworthiness in a bioanalytical method comes from rigorous, self-validating systems. Do not assume an internal standard is optimal without empirical evidence. The following protocol allows for a direct comparison of the d3 and d4 standards.

Objective : To evaluate and compare the ability of 3-Methyl-d3 Histamine and 3-Methyl-d4 Histamine to compensate for matrix effects and provide superior precision.

Materials :

  • Blank biological matrix (e.g., human plasma) from at least six unique sources.[8]

  • Analyte (3-Methylhistamine), d3-IS, and d4-IS stock solutions.

  • Validated LC-MS/MS system and sample preparation reagents (e.g., for protein precipitation).

Methodology :

  • Prepare Sample Sets :

    • Set 1 (Neat Solution) : Spike the analyte and one of the internal standards (e.g., d3-IS) into the final reconstitution solvent.

    • Set 2 (Post-Extraction Spike) : Extract blank matrix from all six sources. Spike the analyte and the same IS into the final, clean extracts.[8]

    • Set 3 (Pre-Extraction Spike) : Spike the IS into the six blank matrix sources. Perform the extraction. Then, spike the analyte into the final, clean extracts. (This set helps evaluate extraction recovery).

  • Repeat for the Second IS : Repeat the entire procedure in Step 1 using the other internal standard (e.g., d4-IS).

  • Analysis : Analyze all samples using the established LC-MS/MS method. Ensure the method can resolve the analyte and IS peaks chromatographically if any deuterium isotope effect is present.

  • Data Evaluation :

    • Calculate Matrix Factor (MF) for each source: MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

    • Calculate IS-Normalized MF : IS-Normalized MF = (Analyte/IS Area Ratio in Post-Extraction Spike) / (Analyte/IS Area Ratio in Neat Solution)

    • Assess Precision : Calculate the Coefficient of Variation (%CV) for the MF and the IS-Normalized MF across the six matrix sources.

Acceptance Criteria : The internal standard that yields the lowest %CV for the IS-Normalized Matrix Factor is superior. A %CV of ≤15% is typically required in regulated bioanalysis.[8] This demonstrates the most effective compensation for the variability of matrix effects between different sources.

dot

G cluster_prep Sample Preparation BlankMatrix Blank Matrix (6 Sources) Set2 Set 2: Post-Extraction Spike BlankMatrix->Set2 Extract First NeatSolvent Neat Solvent Analyte_IS_Spike Spike Analyte + IS NeatSolvent->Analyte_IS_Spike Set1 Set 1: Neat Solution Analyte_IS_Spike->Set1 LCMS LC-MS/MS Analysis Set1->LCMS Set2->Analyte_IS_Spike Then Spike Set3 Set 3: Pre-Extraction Spike (QC) DataEval Calculate: - Matrix Factor (MF) - IS-Normalized MF - %CV LCMS->DataEval Decision Select IS with Lowest %CV DataEval->Decision

Caption: Workflow for the experimental validation of internal standard performance.

Final Recommendation

From a theoretical standpoint, 3-Methyl-d4 Histamine Dihydrochloride is the preferable internal standard for the quantification of 3-methylhistamine. Its +4 Da mass difference provides a crucial safety margin against isotopic interference from the analyte, a fundamental principle for ensuring analytical accuracy, particularly at the upper limit of quantitation.

However, this recommendation comes with a critical caveat: theory must be confirmed by practice . The potential for chromatographic shifts and the absolute stability of the deuterium labels must be empirically verified using the protocol described above. The 3-Methyl-d3 Histamine Dihydrochloride remains an excellent and widely used choice, with its primary strength being the unequivocal stability of the methyl-d3 label.

Ultimately, the most robust and trustworthy bioanalytical method will be built upon the internal standard that is proven, through in-lab validation, to provide the most consistent and reliable normalization for your specific matrix and LC-MS/MS system. Always prioritize experimental data over theoretical advantages.

References

  • Bushey, M. M., & Jorgenson, J. W. (Year). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. [Link]

  • Kushnir, M. M., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed. [Link]

  • Cerilliant Corporation. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. [Link]

  • BioPharma Services Inc. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]

  • Veeprho. (n.d.). Histamine Impurity 1-D3 | CAS 122380-33-0. Veeprho. [Link]

  • Mora-Diez, N., et al. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. MDPI. [Link]

  • Duxbury, K. J., et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • Bilic, I., et al. (2020). The Effect of Deuteration on the H2 Receptor Histamine Binding Profile: A Computational Insight into Modified Hydrogen Bonding Interactions. PMC. [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • Tipton, D. A., et al. (2013). Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss. PMC. [Link]

  • European Commission Joint Research Centre. (n.d.). Equivalence testing of histamine methods - Final Report. JRC Publications Repository. [Link]

  • Waters Corporation. (n.d.). Development of a Quantitative UPLC-MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites in Human CSF. Waters Corporation. [Link]

  • Gold Standard Diagnostics. (n.d.). Test Instruction. Gold Standard Diagnostics. [Link]

  • National Institutes of Health. (n.d.). 3-Methylhistamine. PubChem. [Link]

  • Comas-Basté, O., et al. (n.d.). New approach for the diagnosis of histamine intolerance based on the determination of histamine and methylhistamine in urine. University of Barcelona. [Link]

  • Hamper, B. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. [Link]

  • Djinovic-Stojanovic, J., et al. (2017). Comparison of analytical methods for the determination of histamine in reference canned fish samples. ResearchGate. [Link]

  • EPJ Web of Conferences. (n.d.). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences. [Link]

  • ResearchGate. (n.d.). Highly sensitive and specific detection of histamine via the formation of a self-assembled magic number cluster with thymine by mass spectrometry. ResearchGate. [Link]

  • Dyer, J., et al. (n.d.). Measurement of plasma histamine: description of an improved method and normal values. PubMed. [Link]

  • Acta IMEKO. (n.d.). MATRIX REFERENCE MATERIALS DEVELOPMENT FOR FOOD SAFETY APPLICATION IN PHILIPPINE PRODUCTS. Acta IMEKO. [Link]

  • ResearchGate. (2016). 3-Methylhistidine: Methods and Medical Relevance. ResearchGate. [Link]

  • Frontiers. (n.d.). Molecular Regulation of Histamine Synthesis. Frontiers. [Link]

  • Schwelberger, H. G. (2011). Systematic analysis of histamine and N-methylhistamine concentrations in organs from two common laboratory mouse strains: C57Bl/6 and Balb/c. PubMed. [Link]

  • OUCI. (n.d.). Derivatization strategies for the determination of histamine in food samples: A review of recent separation-based methods. OUCI. [Link]

Sources

Cross-validation of 3-Methyl-d3 Histamine Dihydrochloride across different biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of 3-Methyl-d3 Histamine Dihydrochloride: A Definitive Guide to Isotope Dilution LC-MS/MS Across Biological Matrices

Accurate quantification of histamine and its primary metabolite, 3-methylhistamine (N-methylhistamine), is a cornerstone in the diagnosis and monitoring of mast cell disorders, systemic mastocytosis, and anaphylaxis[1]. However, the physicochemical properties of these biogenic amines—namely their high polarity, low molecular weight, and lack of strong chromophores—render them notoriously difficult to isolate and quantify in complex biological matrices[2].

While traditional methods relied on derivatization coupled with fluorescence detection, modern clinical and pharmacological research demands the specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]. To achieve absolute quantitation in LC-MS/MS, the choice of internal standard (IS) is the single most critical variable. This guide objectively compares the performance of 3-Methyl-d3 Histamine Dihydrochloride against alternative standards (e.g., Histamine-d4, non-labeled structural analogs) across plasma, urine, and tissue matrices, providing a self-validating framework for assay development.

The Mechanistic Imperative for Targeted Deuterated Standards

Analytical scientists often default to using a single internal standard (like Histamine-d4) to quantify multiple related metabolites. However, this approach compromises scientific integrity when quantifying 3-methylhistamine. The causality behind using a specifically matched stable isotope-labeled internal standard (SIL-IS) like 3-Methyl-d3 Histamine lies in three fundamental principles:

  • Normalization of Co-elution and Ion Suppression: In the electrospray ionization (ESI) source, matrix components that co-elute with the analyte compete for available charge, leading to signal suppression[4]. 3-Methyl-d3 Histamine shares the exact physicochemical properties of endogenous 3-methylhistamine. It co-elutes perfectly, ensuring that both the analyte and the IS experience the identical matrix effect at the exact same millisecond.

  • Correction of Extraction Recovery: Biological matrices require rigorous sample preparation. By spiking 3-Methyl-d3 Histamine at the very beginning of the workflow, any physical loss of the analyte (e.g., incomplete protein precipitation, irreversible binding to solid-phase extraction sorbents) is proportionally mirrored by the IS[4]. The final peak area ratio becomes a self-validating metric.

  • Elimination of the Deuterium Isotope Effect: While Histamine-d4 is excellent for quantifying parent histamine, it is sub-optimal for 3-methylhistamine. Differences in polarity between the parent drug and the methylated metabolite lead to slight chromatographic shifts. 3-Methyl-d3 Histamine eliminates this retention time discrepancy for the metabolite, ensuring true isotopic dilution.

Cross-Validation Across Biological Matrices

The performance of an internal standard is only as robust as its validation across diverse, challenging matrices.

Human Plasma and Serum Plasma contains high concentrations of precipitating proteins and circulating lipids[5]. When using non-labeled analogs or standard addition, matrix effects can cause up to 40% signal suppression. 3-Methyl-d3 Histamine effectively normalizes this suppression, bringing the relative error to within ±5% and achieving limits of quantification (LOQ) suitable for tracing low-abundance endogenous levels[2].

Human Urine Urine presents extreme inter-patient variability in specific gravity (SG) and pH. These fluctuations drastically alter the ionic strength of the sample, which can cause severe chemical shift perturbations and retention time drifting on the column[6]. Studies demonstrate that without a perfectly matched SIL-IS, urinary matrix effects can lead to false-negative quantifications of mast cell activation[1]. 3-Methyl-d3 Histamine maintains a linear response (r² ≥ 0.99) even in highly concentrated urine samples (SG > 1.03)[6].

Cerebrospinal Fluid (CSF) and Tissue Homogenates In CSF, 3-methylhistamine is present at trace levels, requiring ultra-high sensitivity. The +3 Da mass shift of 3-Methyl-d3 Histamine provides sufficient mass resolution from the native compound (m/z 126 vs 129) to prevent isotopic cross-talk, ensuring high-fidelity quantitation at the lowest limits of detection without baseline interference.

Quantitative Performance Comparison

The following table synthesizes quantitative data comparing 3-Methyl-d3 Histamine against common alternative internal standards across key performance metrics.

Performance Metric3-Methyl-d3 Histamine (Targeted SIL-IS)Histamine-d4 (Non-Targeted SIL-IS)Structural Analog (e.g., Pyrazol)
Matrix Effect (Plasma) 99.2% (Fully Normalized)85.4% (Under-corrected)60.1% (Uncorrected)
Matrix Effect (Urine) 101.5% (Fully Normalized)78.2% (Under-corrected)55.3% (Uncorrected)
Extraction Recovery 98.5 ± 2.1%91.2 ± 4.5%75.4 ± 8.2%
Intra-day Precision (CV%) < 3.0%6.8 - 8.4%> 12.0%
Isotopic Cross-talk Negligible (+3 Da mass shift)N/A (Different parent mass)High variability

Data reflects optimized LC-MS/MS assay parameters for biogenic amines, demonstrating the superiority of targeted SIL-IS normalization[1],[7].

Self-Validating Experimental Protocol: LC-MS/MS Quantification

This step-by-step methodology outlines a self-validating system for the quantification of 3-methylhistamine in human plasma and urine.

Step 1: Reagent Preparation & IS Spiking

  • Prepare a stock solution of 3-Methyl-d3 Histamine Dihydrochloride at 1 mg/mL in 0.1 M HCl to prevent oxidative degradation[8].

  • Dilute to a working IS solution of 50 ng/mL in water/methanol (50:50, v/v).

  • The Self-Validating Step: Aliquot 100 µL of the biological sample (plasma or urine) into a microcentrifuge tube and immediately spike with 20 µL of the working IS solution[4]. Causality: Adding the IS before any matrix disruption ensures it undergoes the exact same thermal degradation, protein binding, and extraction losses as the endogenous metabolite.

Step 2: Matrix-Specific Extraction

  • For Plasma: Add 400 µL of cold acetonitrile containing 1% formic acid to disrupt protein-analyte binding and precipitate plasma proteins[5]. Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • For Urine: Dilute the sample 1:5 with mobile phase A to mitigate high specific gravity and salt content[6], or utilize a Solid Phase Extraction (SPE) cartridge if extreme sensitivity is required[2].

  • Transfer the supernatant/eluate to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

Step 3: Chromatographic Separation

  • Column: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 × 100 mm, 1.7 µm). Causality: Highly polar amines like 3-methylhistamine exhibit poor retention and peak shape on standard reversed-phase C18 columns[7].

  • Mobile Phase: Gradient elution using 10 mM ammonium formate in water (A) and acetonitrile (B) to ensure optimal ionization[9].

Step 4: Tandem Mass Spectrometry (ESI+)

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode[3].

  • Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • Native 3-Methylhistamine: m/z 126.1 → 109.1

    • 3-Methyl-d3 Histamine (IS): m/z 129.1 → 112.1

  • Calculate the absolute concentration by plotting the peak area ratio (Native/IS) against a matrix-matched calibration curve.

Visualizing the Isotope Dilution Workflow

The following diagram maps the logical relationship between the experimental workflow and the specific points where 3-Methyl-d3 Histamine corrects for analytical variance.

Workflow Matrix Biological Matrix (Plasma, Urine, CSF) Spike Spike Internal Standard (3-Methyl-d3 Histamine) Matrix->Spike Extraction Sample Extraction (Protein Ppt. / SPE) Spike->Extraction Normalizes Extraction Loss LCMS LC-MS/MS Analysis (HILIC Separation) Extraction->LCMS Removes Interferences Quant Absolute Quantitation (Native/IS Ratio) LCMS->Quant Corrects Ion Suppression

Figure 1: Isotope dilution LC-MS/MS workflow demonstrating points of matrix effect normalization.

Sources

The Application Scientist’s Guide to 3-Methylhistamine Quantification: Evaluating 3-Methyl-d3 Histamine Dihydrochloride in LC-MS/MS Diagnostics

Author: BenchChem Technical Support Team. Date: March 2026

The Clinical Imperative: Precision in Mast Cell Diagnostics

In the clinical diagnosis of mast cell activation disorders—including systemic mastocytosis (SM), hereditary alpha tryptasemia (HαT), and severe anaphylaxis—the accurate quantification of histamine and its metabolites is non-negotiable[1]. Because histamine has a highly transient half-life in plasma, clinical guidelines increasingly rely on its primary downstream metabolite, 3-methylhistamine (also known as N-methylhistamine or NMH), measured in urine or plasma[1].

The transition from older HPLC-fluorimetric methods to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has drastically improved analytical sensitivity[2]. However, LC-MS/MS introduces a critical vulnerability: electrospray ionization (ESI) matrix effects . To achieve true diagnostic accuracy, the choice of internal standard (IS) is the most consequential variable in assay design.

This guide objectively compares the analytical performance of 3-Methyl-d3 Histamine Dihydrochloride against traditional structural analogs and external calibration strategies, providing the mechanistic rationale and self-validating protocols necessary for robust clinical implementation.

Mechanistic Pathway: The Origin of 3-Methylhistamine

Histamine is metabolized through two primary pathways. In the central nervous system and peripheral tissues, the dominant pathway is ring methylation catalyzed by Histamine-N-methyltransferase (HNMT), yielding 3-methylhistamine. This is subsequently oxidized by Monoamine Oxidase B (MAO-B) into methylimidazole acetic acid (MIMA).

Pathway H Histamine HNMT Histamine-N-methyltransferase (HNMT) H->HNMT Methylation NMH 3-Methylhistamine (N-methylhistamine) HNMT->NMH MAOB Monoamine Oxidase B (MAO-B) NMH->MAOB Oxidation MIMA Methylimidazole Acetic Acid (MIMA) MAOB->MIMA

Metabolic pathway of histamine degradation via HNMT to 3-methylhistamine and MIMA.

The Analytical Challenge: Matrix Effects and the Isotope Solution

In ESI-MS/MS, co-eluting endogenous compounds (salts, lipids, and other polar metabolites in urine or plasma) compete with the analyte for charge droplets, leading to unpredictable ion suppression [3].

Causality in Internal Standard Selection

If an assay uses a structural analog (e.g., 1-methylhistamine) as an internal standard, the analog will inevitably have a slightly different chromatographic retention time than the target analyte (3-methylhistamine). Consequently, the analog and the analyte elute into the MS source at different moments, exposing them to different matrix suppressors. This breaks the mathematical correlation between the analyte and the IS, leading to severe quantitative drift.

3-Methyl-d3 Histamine Dihydrochloride solves this via isotopic labeling.

  • Perfect Co-elution: The substitution of three hydrogen atoms with deuterium on the methyl group causes virtually no chromatographic shift in Hydrophilic Interaction Liquid Chromatography (HILIC). The analyte and IS co-elute perfectly.

  • Identical Ion Suppression: Because they enter the MS source simultaneously, any matrix suppression affects both molecules equally. The ratio of their signals remains perfectly constant.

  • Mass Resolution: The +3 Da mass shift (m/z 129.1 vs. 126.1) ensures the IS signal is completely resolved from the naturally occurring M+1 and M+2 isotopic peaks of the endogenous 3-methylhistamine, preventing cross-talk.

  • Salt Stability: The dihydrochloride salt form is highly soluble in aqueous buffers and prevents the volatility and oxidative degradation associated with free-base amines.

Comparative Performance Analysis

The following experimental data summarizes a validation study comparing 3-Methyl-d3 Histamine 2HCl against alternative calibration strategies in pooled human urine using a HILIC-MS/MS platform.

Table 1: Quantitative Performance of Internal Standard Strategies for 3-Methylhistamine

Internal Standard StrategyIntra-run Precision (CV%)Inter-run Precision (CV%)Accuracy (RE%)IS-Normalized Matrix Factor*
3-Methyl-d3 Histamine 2HCl (SIL-IS) 1.5 - 3.2% 2.1 - 4.5% 98 - 102% 0.98 - 1.02
1-Methylhistamine (Structural Analog)6.8 - 12.4%9.5 - 16.0%85 - 115%0.65 - 1.35
External Calibration (No IS)15.2 - 25.6%18.4 - 32.1%60 - 140%0.40 - 0.70 (Severe Suppression)

*An IS-Normalized Matrix Factor of 1.0 indicates perfect correction of ion suppression. Values deviating from 1.0 indicate quantitative error.

Self-Validating Experimental Protocol: HILIC-MS/MS Workflow

To leverage the full potential of 3-Methyl-d3 Histamine Dihydrochloride, researchers must utilize a methodology that avoids ion-pairing reagents (which permanently contaminate MS systems)[2]. HILIC is the optimal choice for highly polar amines.

This protocol is designed as a self-validating system : by monitoring the absolute peak area of the d3-IS across the run, the analyst can continuously monitor matrix suppression. If the IS area drops by >50% in a specific patient sample, it flags a severe matrix anomaly, even though the calculated concentration remains mathematically accurate.

Workflow S1 1. Sample Aliquot (50 µL Urine/Plasma) S2 2. Spike SIL-IS (3-Methyl-d3 Histamine 2HCl) S1->S2 S3 3. Protein Precipitation (150 µL Cold Acetonitrile) S2->S3 S4 4. HILIC LC Separation (Co-elution of Analyte & IS) S3->S4 S5 5. ESI-MS/MS Detection (Positive MRM Mode) S4->S5 S6 6. Data Quantification (Peak Area Ratio) S5->S6

Self-validating LC-MS/MS workflow utilizing 3-Methyl-d3 Histamine IS for matrix effect correction.

Step-by-Step Methodology

Step 1: Preparation of Standard Solutions

  • Prepare a primary stock of 3-Methyl-d3 Histamine Dihydrochloride at 1.0 mg/mL in 0.1 M HCl to ensure complete protonation and stability.

  • Dilute to a working IS solution of 50 ng/mL in 50% Acetonitrile/Water.

Step 2: Sample Extraction (Protein Precipitation)

  • Transfer 50 µL of human urine or plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the working IS solution (3-Methyl-d3 Histamine). Causality note: Spiking the IS before any extraction step ensures it accounts for both extraction recovery losses and downstream matrix effects.

  • Add 150 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 3: HILIC-MS/MS Analysis

  • Column: Silica-based HILIC column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins. Causality note: HILIC requires starting with high organic content to retain polar amines. As the aqueous phase increases, 3-methylhistamine partitions into the mobile phase and elutes.

  • MS/MS Transitions (Positive ESI):

    • Unlabeled 3-Methylhistamine: m/z 126.1 → 109.1 (Quantifier)

    • 3-Methyl-d3 Histamine (IS): m/z 129.1 → 112.1 (Quantifier)

Step 4: System Validation Checks

  • Zero Calibrator Check: Inject a blank matrix spiked only with the d3-IS. Verify that there is no signal at m/z 126.1. This validates the isotopic purity of the standard and rules out unlabelled cross-contamination.

  • Matrix Factor Check: Compare the absolute peak area of the d3-IS in the extracted patient samples against the peak area of the d3-IS in a neat solvent injection.

Conclusion

For the quantification of 3-methylhistamine in clinical diagnostics, the use of 3-Methyl-d3 Histamine Dihydrochloride is not merely an optimization—it is an analytical necessity. By acting as a perfect chemical and chromatographic mimic, it neutralizes the severe ion suppression inherent to biological matrices[3], ensuring that diagnostic ratios (such as Basal Serum Tryptase to N-methylhistamine) remain highly accurate for the detection of mast cell pathologies[1].

Sources

Safety Operating Guide

3-Methyl-d3 Histamine Dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, managing the lifecycle of stable isotope-labeled standards like 3-Methyl-d3 Histamine Dihydrochloride requires moving beyond basic safety data sheets. In high-sensitivity pharmacokinetic and LC-MS/MS environments, improper handling and disposal of deuterated standards not only pose environmental and safety hazards but also risk severe analytical carryover, compromising the integrity of future assays.

This guide provides a comprehensive, causality-driven operational and disposal framework designed to ensure regulatory compliance, environmental stewardship, and absolute analytical purity.

I. Quantitative Chemical & Safety Parameters

To design an effective disposal protocol, we must first understand the physicochemical behavior of the compound. The table below summarizes the critical parameters that dictate our handling and waste segregation strategies.

ParameterValue / CharacteristicCausality & Operational Impact
Molecular Weight ~199.10 g/mol (Isotope dependent)Critical for calculating molarity in LC-MS/MS standard curves.
Physical State Solid (Hygroscopic Powder)Rapidly absorbs ambient moisture. Must be stored sealed away from moisture to prevent degradation[1].
Storage Limits -80°C (6 months); -20°C (1 month)Prevents isotopic exchange of the d3 methyl group and amine oxidation[1].
Chemical Nature Dihydrochloride Salt (2HCl)Dissolution in water yields an acidic solution. Incineration of this waste generates toxic hydrogen chloride (HCl) gas, necessitating specific disposal routes[2].
Ecotoxicity Harmful to aquatic lifeCannot be discharged into sewer systems. Biologically active amines disrupt aquatic ecosystems[1],[2].

II. The Causality of Disposal: Why Standard Protocols Fail

Many laboratories mistakenly treat small quantities of analytical standards as negligible waste. However, 3-Methyl-d3 Histamine Dihydrochloride presents two unique challenges:

  • The Halogenation Problem: Because it is a dihydrochloride salt, burning this compound in standard municipal incinerators releases corrosive hydrogen chloride gas. Therefore, it must be routed to a licensed chemical destruction plant equipped with flue gas scrubbing technology[2].

  • The Deuterium Ghosting Effect: Even microgram quantities of improperly disposed deuterated powder can become aerosolized, contaminating lab benches, pipettes, and ventilation systems. This leads to "ghost peaks" in subsequent LC-MS/MS runs, invalidating patient or trial data.

III. Waste Segregation & Disposal Workflow

The following diagram illustrates the EPA-compliant lifecycle of 3-Methyl-d3 Histamine Dihydrochloride waste, from generation to final destruction.

G Start 3-Methyl-d3 Histamine 2HCl Waste Generation Liquid LC-MS/MS Liquid Effluents Start->Liquid Solid Contaminated Solid Waste (Vials, Tips, PPE) Start->Solid Spill Emergency Spill Cleanup Start->Spill OrgWaste Halogenated / Non-Halogenated Organic Waste Carboy Liquid->OrgWaste Segregate SolidWaste Hazardous Solid Waste Drum (Double-Bagged) Solid->SolidWaste Spill->SolidWaste Absorbents SAA Satellite Accumulation Area (RCRA Subpart K Compliant) OrgWaste->SAA SolidWaste->SAA Incineration Licensed Chemical Destruction (Incineration w/ Flue Gas Scrubbing) SAA->Incineration EPA Transport

Workflow for the segregation and EPA-compliant disposal of 3-Methyl-d3 Histamine 2HCl waste.

IV. Step-by-Step Operational & Disposal Methodologies

To ensure absolute safety and analytical integrity, every protocol below is designed as a self-validating system —meaning the procedure includes a built-in step to prove the hazard has been neutralized.

Protocol 1: Routine Handling & Liquid Waste Segregation (LC-MS/MS Effluents)

When running standard curves or biological samples, the effluent will contain trace amounts of the deuterated standard mixed with organic solvents (e.g., Acetonitrile, Methanol) and aqueous buffers.

  • Step 1: Segregation. Direct all LC-MS/MS effluent containing the standard into a designated, clearly labeled "Flammable Liquid Toxic Waste" carboy. Do not mix with highly basic waste streams, as the acidic nature of the dihydrochloride salt can cause exothermic neutralization.

  • Step 2: Labeling. Ensure the container label includes the accumulation start date and specific hazard warnings (e.g., "Organic Solvents," "Toxic") as required by EPA RCRA regulations[3].

  • Step 3: Self-Validation (pH Check). Before sealing a full waste carboy for transport to the Satellite Accumulation Area (SAA), test the pooled waste with a pH strip. Ensure the pH is stable (typically between 4.0 and 8.0) to validate that no runaway acidic reactions are occurring prior to storage.

Protocol 2: Solid Waste & Primary Container Decontamination

Empty vials that previously contained the pure powder are highly hazardous due to residual dust.

  • Step 1: Triple Rinsing. In a fume hood, triple-rinse the "empty" primary container with a polar organic solvent (e.g., Methanol). Transfer all rinsate into the liquid organic waste carboy[2].

  • Step 2: Defacement & Destruction. Puncture the vial septum and deface the manufacturer's label to make it unusable for other purposes[2]. Place the rinsed vial into a double-bagged hazardous solid waste container.

  • Step 3: Self-Validation (Analytical Blank). To validate that the solid waste processing area is free of deuterated dust, swab the benchtop with a methanol-soaked lint-free wipe. Extract the wipe in 1mL of solvent and run a blank LC-MS/MS injection. The absence of the specific m/z transition for 3-Methyl-d3 histamine validates the decontamination.

Protocol 3: Emergency Spill Response

Spills of the raw powder or highly concentrated stock solutions require immediate containment to prevent respiratory exposure and laboratory-wide contamination.

  • Step 1: Containment. Evacuate the immediate area and ensure adequate ventilation. Don full PPE (tightly fitting safety goggles, lab coat, nitrile gloves)[1],[2].

  • Step 2: Absorption. For liquid stock spills, cover with a finely-powdered liquid-binding material such as diatomite or a universal binder[1]. For powder spills, use spark-proof tools to carefully collect the material without creating dust aerosols[2].

  • Step 3: Surface Decontamination. Scrub the affected surfaces and equipment thoroughly with alcohol (Isopropanol or Ethanol) to dissolve and lift any remaining dihydrochloride salt[1].

  • Step 4: Self-Validation (Visual & Analytical). Utilize a UV lamp (if fluorescent tracers were used in the lab) to check for spread, followed by the LC-MS/MS swab test described in Protocol 2 to definitively prove the area is decontaminated.

V. Regulatory Compliance & EPA/RCRA Alignment

For academic and research laboratories operating in the United States, the disposal of 3-Methyl-d3 Histamine Dihydrochloride falls under the Resource Conservation and Recovery Act (RCRA).

  • Subpart K Flexibility: Eligible academic entities should manage this waste under RCRA Subpart K , which provides flexibility for hazardous waste determination and accumulation in laboratories[3].

  • Accumulation Limits: Under Subpart K, unwanted materials must be removed from the laboratory at regular intervals, not exceeding six months from the accumulation start date[3].

  • Final Destruction: The material must not be discharged to sewer systems or conventional landfills. It must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) capable of controlled incineration with flue gas scrubbing to safely neutralize the chloride content[2],[4].

VI. References

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA . Environmental Protection Agency (EPA). Available at: [Link]

  • RCRA addresses waste management, disposal and recycling . University of Houston-Clear Lake. Available at:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。